Ferric ammonia citrate
Description
Nature as a Complex Coordination Compound
The synthesis of ammonium (B1175870) ferric citrate (B86180) involves the reaction of ferric hydroxide (B78521) with an aqueous solution of citric acid and ammonia (B1221849). chemicalbook.com An alternative method is the neutralization of citric acid with ammonium hydroxide, followed by the addition of a ferric salt solution, such as ferric chloride or ferric sulfate (B86663), under controlled pH and temperature. atamanchemicals.com The resulting solution is then concentrated and can be spray-dried or crystallized to obtain the final product. atamanchemicals.com
Structural Variability and Isomers (e.g., brown and green forms)
Ammonium ferric citrate exists in two primary forms, distinguished by their color: brown and green. chemicalbook.comprojectblue.sg These forms are not true isomers in the classical sense but are complex salts with undefined and variable structures. chemicalbook.combioiron.org The differences between them arise from the stoichiometry of the reactants and the conditions during their preparation, particularly the pH of the solution from which they are precipitated. chemicalbook.combioiron.org
The brown form is typically produced from an alkaline solution and has a higher iron and ammonia content. bioiron.orgphotrio.com It is described as reddish-brown or garnet-red scales or a brownish-yellow powder. chemicalbook.combioiron.org The iron content in the brown form ranges from approximately 16.5% to 18.5%, with an ammonia content of about 9% and citric acid content around 65%. chemicalbook.comprojectblue.sg
The green form , on the other hand, is precipitated from an acidic solution and contains less iron and ammonia but more citric acid. bioiron.orgphotrio.com It appears as thin, transparent green scales, granules, or crystals. chemicalbook.combioiron.org Its composition is approximately 14.5% to 16% iron, about 7.5% ammonia, and 75% citric acid. chemicalbook.comprojectblue.sg Research has indicated that the green form exhibits greater reactivity to ultraviolet light compared to the brown form. projectblue.sg
Recent studies have shed light on the complex structures within these forms. The major component in both brown and green commercial ammonium ferric citrate has been identified as a trinuclear ferric citrate complex, [Fe₃(cit)₄H]⁶⁻. bioiron.org However, the green form is a mixture containing this trinuclear complex and a dinuclear species, [Fe₂(Hcit)₃]³⁻, in roughly a 1:1 ratio. bioiron.org
Table 1: Comparison of Brown and Green Forms of Ammonium Ferric Citrate
| Feature | Brown Form | Green Form |
|---|---|---|
| Color | Reddish-brown or garnet red chemicalbook.combioiron.org | Thin, transparent green chemicalbook.combioiron.org |
| Iron Content | 16.5% - 18.5% chemicalbook.comprojectblue.sg | 14.5% - 16.0% chemicalbook.comprojectblue.sg |
| Ammonia Content | ~9% chemicalbook.comprojectblue.sg | ~7.5% chemicalbook.comprojectblue.sg |
| Citric Acid Content | ~65% chemicalbook.comprojectblue.sg | ~75% chemicalbook.comprojectblue.sg |
| Preparation pH | Alkaline bioiron.org | Acidic bioiron.org |
| Reactivity to UV | Less reactive projectblue.sg | More reactive projectblue.sg |
Significance in Chemical and Biochemical Disciplines
The unique properties of ammonium ferric citrate have led to its widespread use in various scientific disciplines.
In chemistry , it is notably used in the cyanotype photographic process, also known as blueprinting. patsnap.comacs.org This historical process relies on the light-sensitive nature of ferric ammonium citrate. When exposed to UV light, the ferric (Fe³⁺) ions are reduced to ferrous (Fe²⁺) ions. patsnap.comacs.org Subsequent treatment with potassium ferricyanide (B76249) results in the formation of the insoluble pigment Prussian blue, creating the characteristic blue-toned image. acs.orgceramic-glazes.com The green form is often preferred for this application due to its higher light sensitivity. ceramic-glazes.commikeware.co.uk Additionally, it can act as a reducing agent for salts of less active metals like gold and silver. ceramic-glazes.com
In the realm of biochemistry and life sciences , ammonium ferric citrate serves as a soluble iron source in numerous biological studies. bioiron.orgmoleculardepot.com It is used to investigate iron metabolism, iron overload, and their effects on cells and organisms. researchgate.netchemchart.com For instance, it has been used to induce intracellular iron overload to study ferroptosis, a form of programmed cell death dependent on iron. medchemexpress.com In microbiology, it is a component of Kligler's Iron Agar (B569324) (KIA) medium, used to identify certain bacteria based on their ability to produce hydrogen sulfide (B99878). wikipedia.org Furthermore, its ability to be actively transported into cells makes it a valuable tool for enhancing protein production in certain cellular systems. medchemexpress.com
The compound also finds application in environmental science as a coagulant in water and wastewater treatment. stanfordchem.com The ferric ions bind with suspended particles, facilitating their removal and contributing to water purification. stanfordchem.com
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |
|---|---|
CAS No. |
7050-19-3 |
Molecular Formula |
C6H11FeNO7 |
Molecular Weight |
265.00 g/mol |
IUPAC Name |
azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron |
InChI |
InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |
InChI Key |
PLKYGPRDCKGEJH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe] |
density |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |
Other CAS No. |
7050-19-3 |
physical_description |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |
Related CAS |
1185-57-5 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation
Conventional Preparation Routes
Conventional methods for synthesizing ferric ammonium (B1175870) citrate (B86180) have been well-established for decades and are primarily based on fundamental acid-base and redox chemistry.
The most common and straightforward method for preparing ferric ammonium citrate is through a multi-step acid-base neutralization process. cornell.educhemicalbook.com The synthesis begins with the preparation of ferric hydroxide (B78521), a key intermediate. This is typically achieved by precipitating a ferric salt, such as ferric chloride or ferric sulfate (B86663), with a base like sodium hydroxide. Alternatively, a ferrous salt (e.g., ferrous sulfate) can be oxidized to the ferric state before precipitation. patsnap.comassignmentpoint.comphotrio.com
Once the ferric hydroxide precipitate is formed and washed to remove impurities, it is reacted with an aqueous solution of citric acid. chemicalbook.comyoutube.com In this step, the basic ferric hydroxide reacts with the acidic citric acid. The final step involves the addition of ammonium hydroxide to this solution to neutralize the excess citric acid and introduce the ammonium counter-ion, forming the complex salt. cornell.eduyoutube.com The resulting solution is then typically evaporated to a syrup-like consistency and dried to yield the solid product, which can be in the form of scales, granules, or a powder. cornell.educhemicalbook.com
A typical reaction sequence can be summarized as:
Precipitation: FeCl₃ + 3NaOH → Fe(OH)₃↓ + 3NaCl
Complexation & Neutralization: Fe(OH)₃ + C₆H₈O₇ + NH₄OH → Ferric Ammonium Citrate + H₂O
An alternative conventional route involves redox chemistry, often starting with elemental iron or a ferrous salt. google.comgoogle.com This method avoids the separate preparation and isolation of ferric hydroxide, which can be a difficult and inefficient process due to its colloidal nature. google.com
In a common variation, fine iron powder is directly reacted with a heated solution of citric acid. google.comgoogle.compatsnap.com This reaction forms ferrous citrate, with the iron being oxidized from its elemental state (Fe⁰) to the ferrous state (Fe²⁺).
Reaction: Fe + C₆H₈O₇ → Fe(C₆H₆O₇) + H₂
Following the formation of ferrous citrate, a controlled oxidation step is required to convert the iron to the ferric state (Fe³⁺). Hydrogen peroxide is frequently used as the oxidizing agent for this purpose due to its efficacy and because its byproduct (water) does not introduce impurities. google.comgoogle.comconsensus.app
Oxidation: 2Fe(C₆H₆O₇) + H₂O₂ + 2C₆H₈O₇ → 2Fe(C₆H₅O₇)(C₆H₈O₇) + 2H₂O
After the oxidation is complete, the solution is neutralized with ammonia (B1221849) to a pH of 7 or higher, forming the final ferric ammonium citrate complex. google.compatsnap.com The product is then obtained by filtering, concentrating the filtrate, and drying. google.com Research has identified optimal conditions for this process, such as a specific molar ratio of citric acid to iron powder and defined reaction temperatures and times to maximize yield and product quality. consensus.app An electrochemical variant of this method has also been described, where iron plates are used as electrodes in a solution of citric acid and ammonia to drive the synthesis. holowiki.org
Table 1: Example of Redox-Based Synthesis Parameters This table outlines typical parameters from patented production methods.
| Parameter | Embodiment 1 google.compatsnap.com | Embodiment 2 patsnap.com | Embodiment 3 google.compatsnap.com |
| Water | 500 mL | 500 mL | 500 mL |
| Citric Acid | 280 g | 260 g | 300 g |
| Iron Powder | 50 g | 40 g | 60 g |
| Initial Temp. | 60°C ± 5°C | 60°C ± 5°C | 60°C ± 5°C |
| Reaction Temp. | 80°C ± 5°C | 80°C ± 5°C | 80°C ± 5°C |
| Reaction Time | 4 hours | 3 hours | 6 hours |
| Oxidizing Agent | Hydrogen Peroxide (28%) | Hydrogen Peroxide (28%) | Hydrogen Peroxide (28%) |
| Neutralization pH | >7 | >7 | 9 |
The stoichiometry of the initial reactants—specifically the relative amounts of iron, citric acid, and ammonia—is a critical factor that determines the composition and physical properties of the final ferric ammonium citrate product. cornell.edusciencemadness.org Two principal forms of the compound exist, commonly referred to as "brown" and "green" ferric ammonium citrate.
Brown Ferric Ammonium Citrate: This form is produced when a lower relative amount of citric acid is used. It is characterized by a higher iron content, typically ranging from 16.5% to 18.5%, and an ammonia content of approximately 9%. The citric acid content is around 65%. It appears as reddish-brown or garnet-red scales or as a brownish-yellow powder. cornell.educhemicalbook.com
Green Ferric Ammonium Citrate: This form results from using a higher proportion of citric acid in the synthesis. It has a lower iron content, generally between 14.5% and 16.0%, and an ammonia content of about 7.5%. The citric acid content is higher, at approximately 75%. cornell.educhemicalbook.com It manifests as transparent green scales, granules, or crystals. cornell.edu
The ability to control the stoichiometry allows for the production of different grades of ferric ammonium citrate tailored to specific applications.
Table 2: Compositional Differences based on Stoichiometry This table compares the typical compositions of the two main forms of ferric ammonium citrate.
| Component | Brown Ferric Ammonium Citrate cornell.educhemicalbook.comholowiki.org | Green Ferric Ammonium Citrate cornell.educhemicalbook.comholowiki.org |
| Iron (Fe) Content | 16.5% – 18.5% | 14.5% – 16.0% |
| Ammonia (NH₃) Content | ~9.0% | ~7.5% |
| Citric Acid Content | ~65% | ~75% |
| Appearance | Reddish-brown/garnet-red scales or powder | Transparent green scales, granules, or powder |
Advanced Synthetic Techniques
To achieve higher purity and better control over the final product's physical properties, advanced synthetic techniques have been developed. These methods often integrate physical processes with chemical reactions to influence crystal formation and particle characteristics.
An innovative approach to synthesizing high-purity ferric ammonium citrate involves using dialysis to control the reaction rate. google.com In this method, a key reactant, ferric hydroxide, is placed inside a dialysis bag made from a semi-permeable membrane like collodion. This bag is then immersed in the reactor containing the aqueous solution of citric acid and ammonia. google.com
The semi-permeable membrane controls the rate at which ferric ions are released from the ferric hydroxide into the surrounding solution. This controlled release, in turn, governs the rate of formation of ferric ammonium citrate crystal nuclei and their subsequent growth. By slowing down and regulating the availability of iron ions, this technique aims to prevent rapid, uncontrolled precipitation, leading to a more uniform and high-purity crystalline product. google.com This method represents a significant refinement of the conventional acid-base neutralization route by introducing a physical barrier to moderate the reaction kinetics.
Ultrasonic dispersion is another advanced technique that can be integrated into the synthesis of ferric ammonium citrate to improve the reaction's efficiency and the product's quality. google.com This method employs high-frequency sound waves (ultrasound) to agitate the reaction mixture. The energy from the ultrasound creates intense cavitation—the formation and collapse of microscopic bubbles—which generates localized high-pressure and high-temperature zones and powerful shear forces. nist.gov
When applied to the synthesis of ferric ammonium citrate, the entire reactor can be placed within an ultrasonic disperser. google.com This process ensures that reactants, particularly insoluble intermediates like ferric hydroxide, are broken down into smaller particles and distributed homogeneously throughout the solution. This increased surface area and intimate mixing accelerate the reaction rate. The combination of dialysis for controlled ion release and ultrasonic dispersion for homogenization has been proposed as an efficient, energy-saving, and environmentally friendly process for producing high-purity ferric ammonium citrate. google.com
Table 3: Parameters for Advanced Synthesis Example This table shows example parameters for a synthesis combining dialysis and ultrasonication. google.com
| Parameter | Example 1 | Example 2 |
| Ferric Hydroxide | 10.7 g (in dialysis bag) | 10.7 g (in dialysis bag) |
| Citric Acid Monohydrate | 29.4 g | 27.3 g |
| Ammonia | 0.6 g | 0.2 g |
| Ultrasonic Power | 50 W | 200 W |
| Reaction Time | 5 minutes | 30 minutes |
| Post-Processing | Reduced pressure distillation and drying | Reduced pressure distillation and drying |
Reduced Pressure Distillation for Purity Enhancement
Reduced pressure distillation, also known as vacuum distillation, is a critical step in the purification process of ammonium iron(III) citrate, particularly after initial synthesis. This technique is employed to concentrate the reaction solution containing the iron-citrate complex by removing the solvent (typically water) at a temperature lower than its normal boiling point. This prevents thermal degradation of the heat-sensitive citrate complex.
In a typical synthesis, after the reaction of iron precursors with citric acid and subsequent neutralization with ammonia, the resulting solution contains the desired ammonium iron(III) citrate complex along with water and potentially unreacted starting materials or byproducts. scienceforecastoa.comgoogle.com Concentrating this solution under vacuum is a crucial step to induce precipitation or to prepare a concentrated slurry for drying. scienceforecastoa.comgoogle.com For instance, after reacting iron(III) nitrate (B79036) nonahydrate and citric acid monohydrate, the solution can be concentrated under vacuum before adding ethanol (B145695) to precipitate the ferric citrate complex. scienceforecastoa.com This step effectively removes excess water, which can then be followed by further purification steps like recrystallization to achieve a high-purity solid product. scienceforecastoa.com The process of concentrating the filtrate into a paste-like consistency before final drying is also a documented method. google.compatsnap.com
The primary advantage of this method is the preservation of the compound's complex structure, which might otherwise be compromised at higher temperatures.
Chelate Precursor Methods (e.g., Pechini Method)
The Pechini method is a versatile chelate precursor technique used for synthesizing finely dispersed, multicomponent oxide materials, and it is applicable to the formation of iron-citrate complexes. wikipedia.orgunit.no This process relies on the ability of certain alpha-hydroxycarboxylic acids, like citric acid, to form stable chelate complexes with metal cations in an aqueous solution. wikipedia.org
The general steps of the Pechini process are as follows:
Chelation : An aqueous solution of metal salts (e.g., iron nitrate) is mixed with citric acid. The citric acid molecules form stable, ring-shaped complexes around the iron cations. wikipedia.orgunit.no
Polymerization : A polyhydroxy alcohol, such as ethylene (B1197577) glycol, is added to the solution, which is then heated to between 150–250 °C. This causes a polymerization reaction (esterification) between the citrate chelates and the alcohol, resulting in a large, cross-linked network. wikipedia.org
Resin Formation : As excess water is evaporated, a solid, transparent polymeric resin is formed. This resin contains the metal cations intimately mixed on an atomic scale, preventing their segregation. wikipedia.orgunit.no
Calcination : The resin is subsequently heated to higher temperatures (500–900 °C) to decompose the organic components, yielding a fine, homogeneous oxide powder. wikipedia.org
This method provides excellent control over stoichiometry and results in extremely small particle sizes, typically in the range of 20 to 50 nanometers. wikipedia.org While often used to produce mixed metal oxides, the initial chelated polymeric resin is a key precursor state for iron-citrate complexes. wikipedia.orgresearchgate.net
Table 1: Key Parameters of the Pechini Method
| Parameter | Description | Typical Range | Reference |
| Chelating Agent | Alpha-hydroxycarboxylic acid that forms complexes with metal cations. | Citric Acid | wikipedia.org |
| Polymerizing Agent | Polyhydroxy alcohol that cross-links the chelates. | Ethylene Glycol | wikipedia.org |
| Polymerization Temp. | Temperature range for the esterification and resin formation. | 150–250 °C | wikipedia.org |
| Calcination Temp. | Temperature range for decomposing the organic resin to form the final oxide. | 500–900 °C | wikipedia.org |
| Final Particle Size | Typical size of the resulting oxide particles. | 20–50 nm | wikipedia.org |
Hydrothermal Synthesis of Iron-Citrate Complexes
Hydrothermal synthesis is a method that utilizes high-temperature, high-pressure aqueous solutions to prepare crystalline materials. This technique is particularly effective for synthesizing iron-citrate complexes due to the controlled reaction environment it provides. nih.gov
In this process, reactants are sealed in an autoclave with a solvent (usually water) and heated above water's boiling point. The increased pressure and temperature facilitate the dissolution of reactants and the crystallization of the desired product. For example, a neutral carboxylated ferrous citrate polymer can be synthesized by reacting ferrous chloride with citric acid in a basic solution under hydrothermal conditions. nih.gov In this environment, the ionized citric acid forms irregular bonds with iron(II), which becomes octahedrally complexed by oxygen atoms. nih.gov Another approach involves a rapid and straightforward method of synthesizing a crystalline iron(II) citrate complex (FeC₆H₆O₇·H₂O) from iron filings and citric acid. nih.gov
The key advantage of hydrothermal synthesis is its ability to produce highly crystalline products with well-defined structures directly from the reaction solution. acs.org The properties of the resulting nanoparticles, such as size and magnetic behavior, can be tuned by varying the reaction conditions. acs.org
Table 2: Example of Hydrothermal Synthesis Conditions
| Precursors | Solvent | Environment | Product | Reference |
| Iron Filings, Citric Acid | Water | Reducing | Crystalline Iron(II) Citrate (FeC₆H₆O₇·H₂O) | nih.gov |
| Ferrous Chloride, Citric Acid | Basic Solution | - | Carboxylated Ferrous Citrate Polymer | nih.gov |
| Iron(II) Chloride Tetrahydrate | Basic Solution | Elevated Temp. & Pressure | Tunable Iron Oxide (Fe₃O₄) Nanoparticles | acs.org |
Sonochemical Co-precipitation in Nanoparticle Synthesis
Sonochemistry utilizes the physical and chemical effects of high-intensity ultrasound to drive chemical reactions. mdpi.comnih.gov When applied to the co-precipitation method, it offers a powerful route for synthesizing amorphous or crystalline iron-based nanoparticles, including iron-citrate complexes. mdpi.comijmmm.org
The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the liquid. nih.gov This collapse generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures, as well as rapid cooling rates. nih.gov These extreme conditions promote the nucleation and growth of nanoparticles. mdpi.comnih.gov
In a typical sonochemical co-precipitation synthesis of iron oxide nanoparticles, a solution containing iron salts (e.g., ferrous sulfate and ferric chloride) is subjected to ultrasonic irradiation while a precipitating agent (like ammonia or sodium hydroxide) is added. mdpi.comnih.govijmmm.org Citrate is often used in this process, where it can act as a chelating agent or a surface capping agent, coordinating with the iron atoms on the nanoparticle surface to control growth and prevent agglomeration. mdpi.com This method is valued for its simplicity, speed, and ability to produce small, uniform nanoparticles. ijmmm.orgmdpi.com For instance, an ultrasonic-assisted co-precipitation approach can yield superparamagnetic magnetite nanoparticles with a crystallite size of 16 nm. mdpi.com
Table 3: Comparison of Iron Nanoparticle Synthesis via Sonochemical Methods
| Iron Source(s) | Precipitating/Reducing Agent | Key Findings | Reference |
| Ferrous Sulfate, Ferric Chloride | - | Synthesis of amorphous iron oxide nanoparticles (9–70 nm) in one hour. | mdpi.com |
| FeCl₃∙6H₂O, FeSO₄∙7H₂O | NH₄OH | Sonochemical treatment yielded smaller, more homogeneous magnetite crystals compared to mechanical stirring. | ijmmm.org |
| Iron Sulfate (FeSO₄) | Sodium Hydroxide (NaOH) | Fast, single-step green synthesis of magnetite nanoparticles (20-58 nm) with good heating properties. | nih.gov |
Structural Elucidation and Spectroscopic Characterization of Complexes
Spectroscopic Analysis of Iron-Citrate Complexes
Spectroscopic techniques are invaluable for probing the electronic and structural properties of ammonium (B1175870) iron(III) citrate (B86180) complexes in both solid and solution states.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful tool for characterizing paramagnetic species like high-spin iron(III). For a mononuclear, water-soluble iron-citrate complex, (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O, the EPR spectrum in aqueous solution exhibits a prominent signal at g ≈ 4.3. sci-hub.ru This signal is characteristic of a high-spin rhombic Fe³⁺ species, providing insight into the electronic environment of the iron center. sci-hub.ru
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in studying the speciation of iron(III)-citrate complexes in aqueous solutions as a function of pH. researchgate.net The UV-Vis spectra of these solutions often show isosbestic points, which indicate the presence of multiple, spectrally distinct species in equilibrium. For instance, at a low citrate concentration and varying pH, an isosbestic point around 266 nm suggests an equilibrium between "free" aqueous Fe³⁺ and a 1:1 Fe(III)-citrate complex. researchgate.net As the pH and citrate concentration increase, additional isosbestic points can emerge, for example, around 313 nm and 395 nm, signifying the formation of other complex species. researchgate.net These observations highlight the dynamic nature of iron-citrate coordination in solution.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups involved in the coordination of citrate to the iron center. The FTIR spectrum of ammonium iron(III) citrate shows characteristic absorption bands corresponding to the carboxylate and hydroxyl groups of the citrate ligand. The shifts in the positions and intensities of these bands upon complexation, particularly the asymmetric and symmetric stretching vibrations of the carboxylate groups, can confirm the coordination of these groups to the iron ion.
Advanced Structural Determination Techniques
While spectroscopy provides valuable electronic and functional group information, more advanced techniques are required to determine the precise three-dimensional arrangement of atoms within the iron-citrate complexes.
X-ray Crystallography of Mononuclear and Polynuclear Species
X-ray crystallography has been pivotal in definitively identifying the structures of several ammonium iron(III) citrate complexes in the solid state. These studies have revealed a rich diversity of structures, including both mononuclear and polynuclear species.
A notable example of a mononuclear complex is (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O . sci-hub.ruacs.org In this centrosymmetric structure, the iron(III) ion is octahedrally coordinated by two citrate ligands. sci-hub.ru
Polynuclear complexes have also been characterized. For instance, the dinuclear complex (NH₄)₄[Fe₂(Hcit)(cit)]·3H₂O features an octahedral iron center with two distinct citrate coordination modes. regulations.gov X-ray diffraction has also elucidated the structures of other polynuclear iron(III) citrate complexes, such as [Fe₂(cit)₂(H₂O)₂]²⁻ and [Fe₂(Hcit)₃]³⁻. researchgate.net
Table 1: Selected Crystallographic Data for Ammonium Iron(III) Citrate Complexes
| Compound | Formula | Crystal System | Space Group |
| Mononuclear Complex sci-hub.ru | (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O | Triclinic | P-1 |
| Dinuclear Complex regulations.gov | (NH₄)₄[Fe(Hcit)(cit)]·3H₂O |
Note: Detailed cell parameters and refinement data are available in the cited literature.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase, making it an excellent tool for identifying the various iron-citrate species present in solution. scilit.comresearchgate.net Negative-ion ESI-MS has been successfully used to detect and characterize a range of mononuclear and polynuclear iron-citrate complexes in aqueous solutions. regulations.gov
The technique has been instrumental in correlating the species observed in the solid state by X-ray crystallography with those existing in solution. scilit.com For example, ESI-MS has confirmed the presence of species such as [Fe(cit)₂H₃]²⁻, [Fe(cit)₂H₄]⁻, [Fe₂(cit)₂]²⁻, and [Fe₂(cit)₂H]⁻ in iron-citrate solutions. regulations.gov Furthermore, ESI-MS has revealed the existence of new species in solution that have not yet been crystallized, such as a trinuclear complex. scilit.com
Table 2: Iron-Citrate Species Identified by Negative-Ion ESI-MS regulations.gov
| Species | Calculated m/z | Experimental m/z |
| [Fe(cit)₂H₃]²⁻ | 217.5 | 217.5 |
| [Fe(cit)₂H₄]⁻ | 436.0 | 435.9 |
| [Fe₂(cit)₂]²⁻ | 244.0 | 243.9 |
| [Fe₂(cit)₂H]⁻ | 489.0 | 488.7 |
Nanoscale Structural and Colloidal Characterization
The characterization of ammonium iron(III) citrate at the nanoscale provides critical insights into its structure and behavior. Techniques such as X-ray diffraction, dynamic light scattering, zeta potential measurements, and magnetometry are instrumental in revealing the complexities of this iron-citrate complex.
X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure and size of materials. For ammonium iron(III) citrate, XRD studies have been crucial in understanding its solid-state form. Research has successfully determined the crystal structure of a specific mononuclear, water-soluble iron-citrate complex, namely (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O. researchgate.netacs.org In this structure, the iron(III) center is coordinated to two citrate ligands. researchgate.netacs.org Each citrate ligand loses four protons, with the deprotonated hydroxyl group and two of the carboxylate groups ligating to the ferric center. The third carboxylate group forms a salt bridge with an ammonium cation. wikipedia.org
The crystallite size of a material can be estimated from the broadening of XRD peaks using the Scherrer equation. While specific crystallite size data for bulk ammonium iron(III) citrate is not extensively reported, the technique is frequently applied to iron oxide nanoparticles synthesized using ammonium iron(III) citrate as a precursor. sigmaaldrich.com For instance, studies on magnetite nanoparticles have utilized XRD to determine primary particle sizes, which are often in the nanometer range. researchgate.net
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 10.384(2) | researchgate.net |
| b (Å) | 19.992(4) | researchgate.net |
| c (Å) | 11.231(2) | researchgate.net |
| β (deg) | 99.43(3) | researchgate.net |
| Volume (ų) | 2299.8(8) | researchgate.net |
| Z | 4 | researchgate.net |
Table 1: Crystallographic Data for (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O
For citrate-coated iron oxide nanoparticles, DLS studies have shown that the hydrodynamic size can be influenced by factors such as pH and the concentration of the citrate stabilizer. researchgate.net These studies provide an indirect understanding of how the citrate ligand can affect the size and aggregation state of iron-containing species in solution. The hydrodynamic diameter of such nanoparticles is often found to be in the range of tens to hundreds of nanometers, indicating the formation of aggregates in dispersion. youtube.com
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value indicates good stability, as the particles will repel each other and resist aggregation.
Direct zeta potential measurements for ammonium iron(III) citrate solutions are not commonly reported. However, studies on citrate-stabilized iron oxide nanoparticles offer valuable insights. The presence of citrate on the surface of these nanoparticles typically imparts a negative surface charge, leading to negative zeta potential values. mdpi.com The magnitude of the zeta potential is dependent on the pH of the solution. mdpi.com For instance, at a neutral pH of 7, citrate-coated superparamagnetic iron oxide nanoparticles have been reported to exhibit a negative zeta potential of -30 mV, which contributes to their colloidal stability. mdpi.com This negative charge arises from the deprotonation of the carboxyl groups of the citrate molecules adsorbed on the nanoparticle surface. mdpi.com
| System | pH | Zeta Potential (mV) | Reference |
| Citrate-coated Fe₃O₄ Nanoparticles | 7 | -30 | mdpi.com |
| Citrate-coated Fe₃O₄ Nanoparticles | 2 | ~ -10 | researchgate.net |
Table 2: Zeta Potential of Citrate-Coated Iron Oxide Nanoparticles at Different pH Values
The magnetic properties of ammonium iron(III) citrate are primarily dictated by the presence of the iron(III) ion. Iron(III) is a d⁵ ion, which, in a high-spin octahedral complex, possesses five unpaired electrons. This configuration results in paramagnetic behavior, where the material is weakly attracted to an external magnetic field. The use of ferric ammonium citrate as a positive contrast agent in magnetic resonance imaging (MRI) is a direct application of its paramagnetic properties. nih.gov
| Compound | Temperature (K) | χₘT (cm³·K·mol⁻¹) | Magnetic Behavior | Reference |
| [Fe(C₈-pap)₂]ClO₄ | 5 - 400 | ~1.64 - 3.89 | High-spin | mdpi.com |
| [Fe(C₁₂-pap)₂]ClO₄ | 5 - 400 | ~2.54 - 4.00 | High-spin | mdpi.com |
| [Fe(C₁₄-pap)₂]ClO₄ | 5 - 400 | ~4.01 - 4.21 | Weak ferromagnetic interactions | mdpi.com |
Table 3: Magnetic Properties of Selected Iron(III) Complexes
Chemical Reactivity, Redox Behavior, and Chelation Mechanisms
Ferric Ion Release and Reactivity in Solution
Upon dissolution in water, ammonium (B1175870) iron(III) citrate (B86180) releases ferric ions complexed with citrate. patsnap.com The citrate ligand solubilizes the ferric ion, preventing its precipitation as ferric hydroxide (B78521), especially at neutral pH. wikipedia.orgwikipedia.org The resulting solution contains various iron-citrate species whose distribution is highly dependent on pH and the iron-to-citrate molar ratio. kcl.ac.uknih.gov The reactivity of the complex is largely defined by the availability of this chelated iron.
Studies have shown that even in the absence of external reducing agents, a solution of ferric citrate can undergo a slow auto-reduction over several hours, leading to the formation of ferrous ions (Fe²⁺). nih.gov This process can initiate Fenton-like chemistry, where the newly formed ferrous ions react with hydrogen peroxide to generate highly reactive hydroxyl radicals. nih.gov This inherent reactivity underscores the dynamic nature of the iron-citrate complex in solution.
Oxidation-Reduction Chemistry of Iron(III)-Citrate
The iron center in the iron-citrate complex is redox-active and can participate in a variety of electron transfer reactions. The standard redox potential for the Fe(III)-citrate/Fe(II)-citrate couple is reported to be in the range of -0.03 V to +0.01 V, indicating its capacity to engage in biological and chemical redox processes. nih.govresearchgate.netresearchgate.net
Iron(III)-carboxylate complexes are known to absorb light, which can induce an intramolecular, ligand-to-metal charge transfer (LMCT). copernicus.orgrsc.org This photochemical process involves the transfer of an electron from a carboxylate ligand to the Fe(III) center, resulting in its reduction to Fe(II) and the oxidation of the ligand. copernicus.orgrsc.org This photoreduction is a key step in the environmental cycling of iron and the degradation of organic acids. The reaction sequence involves the formation of an excited-state complex which then decomposes to Fe²⁺ and a radical derived from the citrate molecule. rsc.org
Iron-citrate complexes can undergo redox cycling, a process critical to their role in various chemical and biological systems. In the presence of reducing agents like ascorbate (B8700270), Fe(III)-citrate is reduced to Fe(II)-citrate. nih.govresearchgate.net The reaction begins with the rapid formation of a mixed complex involving iron, citrate, and ascorbate, followed by a slower reduction to the Fe(II)-citrate form, with a reported rate constant of approximately 3 M⁻¹s⁻¹. nih.govresearchgate.netacs.org
This newly generated Fe(II) can then react with oxidants such as hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce hydroxyl radicals. researchgate.netacs.org The iron is re-oxidized to Fe(III), completing the cycle. copernicus.org This ongoing redox cycling allows a small amount of iron to catalyze the continuous production of reactive oxygen species, a process that is enhanced under aerobic conditions. researchgate.netacs.orgresearchgate.net The efficiency of this cycling is influenced by the availability of oxygen and the presence of radical scavengers. acs.org
| Iron-Citrate Species | Condition | Redox Potential (E) vs. NHE | Source |
|---|---|---|---|
| General (Fe³⁺-cit/Fe²⁺-cit) | pH 7.4, 1:1000 Fe:citrate ratio | -0.03 V to +0.01 V | nih.govresearchgate.netresearchgate.net |
| Iron(III)-monocitrate (1:1) | pH 5.5 | ~ +0.1 V | nih.gov |
| Iron(III)-dicitrate complexes | pH 5.5 | ~ -0.1 V | nih.gov |
| Polynuclear iron(III)-citrate | pH 5.5 | -0.28 V | nih.gov |
Chelation Properties and Ligand Interactions
The interaction between iron and citric acid is a complex example of chelation, where a single ligand binds to a central metal ion at multiple points. The resulting structure and stability are highly sensitive to the surrounding chemical environment.
Citric acid is a polydentate ligand, meaning it can bind to a metal ion through more than one of its functional groups. thinkdochemicals.comnih.gov It has three carboxyl groups and one hydroxyl group, all of which can participate in coordination with the iron ion. wikipedia.org Research indicates that the coordination mode of citrate varies with the oxidation state of the iron. With ferric iron (Fe³⁺), citrate typically acts as a bidentate ligand, coordinating through two of its carboxylate groups. nih.govmdpi.com In contrast, with ferrous iron (Fe²⁺), it behaves as a tridentate ligand, involving two carboxylate groups and the central hydroxyl group. nih.govmdpi.com X-ray crystallography data confirms that the deprotonated alcohol function of citrate is involved in Fe(III) coordination. kcl.ac.uknih.govrsc.orgresearchgate.net
The speciation of iron-citrate complexes in an aqueous solution is profoundly influenced by both the pH and the molar ratio of iron to citrate. kcl.ac.uknih.govrsc.org The protonation state of citric acid's functional groups changes with pH, which in turn affects its ability to coordinate with iron. acs.orgnih.gov
Effect of pH: At lower pH values, oligomeric (polynuclear) species, such as dinuclear and trinuclear complexes, are more prevalent. kcl.ac.ukrsc.orgresearchgate.net As the pH increases towards neutral, the coordination ability of citrate is enhanced due to deprotonation, favoring the formation of mononuclear (single iron ion) complexes. nih.gov
Effect of Molar Ratio: When the iron-to-citrate ratio is high (e.g., 1:1), polynuclear structures tend to form to satisfy the coordination needs of the Fe³⁺ ions. nih.gov Conversely, when citrate is in large excess (e.g., 1:50 or 1:100), mononuclear complexes, particularly the fully coordinated monoiron dicitrate species [Fe(Cit)₂]⁵⁻, become dominant. nih.govrsc.orgresearchgate.net
This complex, pH-dependent equilibrium dictates the stability and reactivity of iron in a citrate-rich environment. The stability constants for various protonated and non-protonated iron-citrate species have been determined through spectrophotometric and electrochemical methods. nih.gov
| Parameter | Value | Source |
|---|---|---|
| pKa₁ (Carboxylic) | 3.13 | acs.orgnih.gov |
| pKa₂ (Carboxylic) | 4.76 | acs.orgnih.gov |
| pKa₃ (Carboxylic) | 6.40 | acs.orgnih.gov |
| pKa₄ (Hydroxyl) | ~14.4 | acs.orgnih.gov |
| logβ (FeLH) | 25.69 | nih.gov |
| logβ (FeL₂H₂³⁻) | 48.06 | nih.gov |
| logβ (FeL₂H⁴⁻) | 44.60 | nih.gov |
| logβ (FeL₂⁵⁻) | 38.85 | nih.gov |
Chelation in Preventing Precipitation and Modifying Reactivity
The chelation of iron by citrate in ammonium iron(III) citrate is a critical aspect of its chemistry, profoundly influencing its solubility and reactivity. This section delves into the mechanisms by which citrate's chelating action prevents the precipitation of iron and modifies its chemical behavior.
The interaction between ferric ions (Fe³⁺) and citrate is complex, leading to the formation of various soluble species. The specific nature of these complexes is highly dependent on factors such as the pH of the solution and the molar ratio of iron to citrate. Research has identified the formation of mononuclear, binuclear, and polynuclear iron-citrate complexes in aqueous solutions. nih.govresearchgate.net
The ability of citrate to prevent the precipitation of ferric hydroxide is a key attribute. In aqueous solutions, free ferric ions are prone to hydrolysis, a process that leads to the formation of insoluble ferric hydroxide, especially at neutral or higher pH levels. Citric acid, however, effectively sequesters the Fe³⁺ ions, forming stable, water-soluble complexes that resist hydrolysis and subsequent precipitation. regulations.govgoogle.com This property is crucial in various applications where maintaining iron in a soluble and bioavailable form is essential. The coordination of citrate with iron occurs through its carboxylate and hydroxyl groups, creating a stable ring-like structure around the metal ion. researchgate.net This chelation effectively shields the iron ion from forming the extended lattice structure of insoluble iron hydroxides.
The chelation by citrate also significantly modifies the redox potential of the iron. The standard redox potential of the aqueous Fe³⁺/Fe²⁺ couple is approximately +0.77 V. However, when chelated by citrate, this potential is considerably lowered. Studies have reported the redox potential for the (Fe³⁺–citrate/Fe²⁺–citrate) couple to be in the range of -0.03 V to +0.01 V versus the normal hydrogen electrode (NHE). scilit.com This alteration in redox potential has profound implications for the reactivity of the iron, making the reduction of Fe³⁺ to Fe²⁺ more favorable under certain conditions.
The following data tables summarize key parameters related to the stability and redox behavior of iron-citrate complexes.
Table 1: Conditional Stability Constants (log β') for Ferric-Citrate Complexes at Varying pH
| pH | Fe(H₂Cit)⁺ | Fe(HCit) | Fe(Cit)⁻ | Fe(OH)Cit²⁻ |
| 2.5 | 4.8 | 8.5 | 11.5 | 3.5 |
| 3.0 | 4.3 | 8.5 | 12.0 | 4.0 |
| 3.5 | 3.8 | 8.5 | 12.5 | 4.5 |
| 4.0 | 3.3 | 8.5 | 13.0 | 5.0 |
| 4.5 | 2.8 | 8.5 | 13.5 | 5.5 |
| 5.0 | 2.3 | 8.5 | 14.0 | 6.0 |
Data adapted from research on the electrodeposition of Fe-Ni alloys from a citrate bath. researchgate.net The table showcases how the stability of different ferric-citrate complexes is influenced by pH.
Table 2: Redox Potentials of Iron Species
| Redox Couple | Standard Potential (E°) vs. NHE (V) |
| Fe³⁺(aq) + e⁻ ⇌ Fe²⁺(aq) | +0.77 |
| Fe³⁺–citrate + e⁻ ⇌ Fe²⁺–citrate | -0.03 to +0.01 scilit.com |
This table clearly illustrates the significant impact of citrate chelation on the redox potential of iron, shifting it to a much lower value.
Photochemistry and Photo Induced Phenomena
Photoreduction Mechanisms of Ferric Ions
The primary photochemical event upon irradiation of ammonium (B1175870) iron(III) citrate (B86180) is the reduction of the ferric (Fe³⁺) ion to the ferrous (Fe²⁺) state. acs.org This transformation is driven by the energy absorbed from light and is facilitated by the citrate ligand, which acts as the electron donor. acs.org
The photoreduction of the ferric ion in the iron-citrate complex is initiated by a process known as Ligand-to-Metal Charge Transfer (LMCT). copernicus.orgnih.gov Iron(III)-carboxylate complexes are known to be photoactive, absorbing light in the UV-visible range (up to 500 nm). rsc.org This absorption of a photon excites the complex, causing an electron to transfer from a high-energy orbital of the citrate ligand to a lower-energy, unoccupied orbital of the Fe(III) center. rsc.orgthieme-connect.de This process can be represented as an internal oxidation-reduction event, forming a transient excited state. nih.govrsc.org This excited radical complex is short-lived, with a lifetime on the order of milliseconds, after which it decomposes, resulting in a reduced iron center (Fe²⁺) and an oxidized citrate radical. rsc.org
The general sequence of the LMCT process in an iron(III)-carboxylate complex can be summarized as follows:
Excitation: A photon is absorbed by the complex. rsc.org
Charge Transfer: An electron is transferred from the ligand to the metal. rsc.org
Decomposition: The resulting unstable radical complex breaks down into Fe(II) and a ligand radical. rsc.org
Citric acid is classified as an alpha-hydroxy acid, meaning it has a hydroxyl (-OH) group attached to the carbon atom adjacent to a carboxyl (-COOH) group. This specific structural feature is crucial to the subsequent reactions following the initial LMCT event. acs.org The presence of the alpha-hydroxyl group facilitates the oxidative decarboxylation of the citrate ligand. researchgate.net
Photoactivity of Iron-Citrate Complexes
The initial photoreduction of iron is just the first step in a series of reactions, especially when oxygen is present. This continued reactivity is a defining characteristic of the iron-citrate system's photoactivity.
In the presence of oxygen, the photochemically generated Fe(II) can be reoxidized back to Fe(III). copernicus.orgnih.gov This reoxidation is a critical step that closes a photocatalytic cycle, allowing a single iron ion to facilitate the degradation of multiple organic molecules. copernicus.orgnih.gov The process generates various reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), through reactions like the Fenton reaction. copernicus.orgrsc.org
| Reaction Step | Description | General Equation |
|---|---|---|
| Photoreduction (LMCT) | Light absorption leads to the reduction of Fe(III) to Fe(II) and the formation of a citrate radical. | [Fe³⁺-Citrate] + hν → [Fe²⁺-Citrate•] → Fe²⁺ + Citrate• |
| Decarboxylation | The citrate radical loses a molecule of carbon dioxide. | Citrate• → Alkyl Radical + CO₂ |
| Fe(II) Reoxidation | In the presence of oxygen, Fe(II) is oxidized back to Fe(III), initiating the formation of Reactive Oxygen Species (ROS). | Fe²⁺ + O₂ → Fe³⁺ + O₂⁻• |
| ROS Formation (Fenton Chemistry) | Fe(II) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals. | Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH |
Ammonium iron(III) citrate exists in two main forms: a green variety and a brown (or reddish-brown) variety. bioiron.orgprojectblue.sgchemicalbook.com These isomers have different chemical compositions and, importantly, different sensitivities to light. projectblue.sgchemicalbook.com
The green form is generally considered to be more photosensitive than the brown form. tscpl.orgprojectblue.sg Some sources suggest the green isomer exhibits a threefold increase in reactivity to UV light compared to its brown counterpart. projectblue.sg This enhanced photosensitivity is attributed to differences in their composition. The green form contains a higher percentage of citric acid and a lower percentage of iron and ammonia (B1221849) compared to the brown form. bioiron.orgprojectblue.sg The solid of the brown form is typically obtained from an alkaline solution, while the green form precipitates from an acidic solution, which influences the final complex structure. bioiron.org
| Component | Green Form (% by weight) | Brown Form (% by weight) |
|---|---|---|
| Iron (Fe) | 14.5 - 16.0 projectblue.sgchemicalbook.com | 16.5 - 18.5 projectblue.sgchemicalbook.com |
| Ammonia (NH₃) | ~7.5 projectblue.sgchemicalbook.com | ~9.0 bioiron.orgchemicalbook.com |
| Citric Acid | ~75 projectblue.sgchemicalbook.com | ~65 bioiron.orgprojectblue.sg |
This difference in light sensitivity is critical for applications like cyanotype photography, where the green form is preferred for its higher reactivity. tscpl.orgceramic-glazes.com
Applications in Photochemical Processes
The light-sensitive nature of ammonium iron(III) citrate is the basis for its use in several photochemical applications.
The most historically significant application is in the cyanotype photographic process, also known as blueprinting, invented by Sir John Herschel in 1842. ceramic-glazes.comacs.org In this process, paper is coated with a sensitizer (B1316253) solution containing ammonium iron(III) citrate and potassium ferricyanide (B76249). acs.orgpatsnap.com When exposed to UV light, the ferric ions in the citrate complex are reduced to ferrous ions. acs.orgpatsnap.com The paper is then washed, and the newly formed ferrous ions react with the potassium ferricyanide to create the insoluble, intensely blue pigment known as Prussian blue. acs.orgpatsnap.com The unexposed areas remain water-soluble and are washed away, leaving a stable white image on a blue background. acs.org
Beyond photography, ammonium iron(III) citrate serves as a crucial model system in atmospheric chemistry research . nih.gov Scientists use it as a proxy to study the photochemical degradation of organic aerosols, which play a significant role in air quality and climate. copernicus.orgnih.gov Its ability to initiate photooxidation provides a simplified, controllable system for investigating the complex chemical processes that occur in the atmosphere. copernicus.org Additionally, due to its photoreductive properties, it can be used as a reducing agent for salts of less active metals, such as gold and silver. wikipedia.org
Fundamental Photochemical Reactions in Material Science (e.g., photographic processes)
The most historically significant application of ammonium ferric citrate's photochemical properties is in the cyanotype photographic process, invented by Sir John Herschel in 1842. ceramic-glazes.comacs.org This non-silver-based technique produces a characteristic cyan-blue print and was widely used for reproducing technical drawings, known as blueprints. ceramic-glazes.comacs.org
The process begins by coating a substrate, such as paper or cloth, with an aqueous solution containing both ammonium ferric citrate and potassium ferricyanide. ceramic-glazes.comharvard.edu Upon exposure to UV light, the following photochemical reaction is initiated:
Photoreduction of Iron: The citrate ligand absorbs a photon, which energizes an electron transfer to the ferric (Fe³⁺) ion. This reduces the iron to its ferrous (Fe²⁺) state. acs.orgslyka.net The citrate itself is oxidized in the process, eventually forming products such as acetone (B3395972) dicarboxylate and carbon dioxide. acs.org
Formation of Prussian Blue: The newly generated ferrous (Fe²⁺) ions react immediately with the potassium ferricyanide (K₃[Fe(CN)₆]) present in the coating. slyka.netceramic-glazes.com This reaction forms an insoluble, intensely colored pigment called ferric ferrocyanide, more commonly known as Prussian blue (Fe₄[Fe(CN)₆]₃). patsnap.comslyka.netacs.org
The insoluble Prussian blue pigment becomes physically trapped within the fibers of the paper or cloth in the areas exposed to light. slyka.net The unexposed, and therefore unreacted, water-soluble ammonium ferric citrate and potassium ferricyanide are then washed away with water, leaving a stable, negative image of the original object or negative. harvard.edu The result is a white image on a distinct Prussian blue background. acs.org
The efficiency of the cyanotype process is dependent on factors such as the intensity of the UV light source, the pH of the sensitizer solution, and the relative concentrations of the reactants. acs.orgscienceutsav.com
Table 1: Key Components in the Cyanotype Process
| Component | Chemical Name/Formula | Role |
| Ammonium Ferric Citrate | (NH₄)₅[Fe(C₆H₄O₇)₂] | Photosensitizer; provides the Fe³⁺ source that is photoreduced to Fe²⁺. acs.orgceramic-glazes.com |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | Reacts with photogenerated Fe²⁺ to form the final pigment. patsnap.comceramic-glazes.com |
| Prussian Blue | Ferric Ferrocyanide (Fe₄[Fe(CN)₆]₃) | The stable, insoluble blue pigment that forms the final image. slyka.netacs.org |
| Ultraviolet (UV) Light | - | Energy source that initiates the photoreduction of Fe³⁺. acs.orgceramic-glazes.com |
Catalytic Effects in Photodegradation Reactions (e.g., environmental pollutants)
The light-induced reduction of Fe³⁺ to Fe²⁺ in the ammonium ferric citrate complex is also harnessed for environmental applications, specifically in advanced oxidation processes for water treatment. This process, known as a modified or photo-Fenton-like reaction, utilizes the iron complex as a photocatalyst to generate highly reactive hydroxyl radicals (•OH). copernicus.org These radicals are powerful oxidizing agents capable of breaking down a wide range of persistent organic pollutants into simpler, less harmful substances. copernicus.orgnih.gov
The catalytic cycle in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) proceeds as follows:
Photoreduction of Fe³⁺: As in the cyanotype process, UV or solar irradiation of the Fe(III)-citrate complex reduces it to Fe(II). copernicus.orgscielo.br
Fenton Reaction: The photogenerated Fe²⁺ reacts with hydrogen peroxide to produce hydroxyl radicals (•OH) and regenerates the Fe³⁺ ion. copernicus.org
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Catalytic Loop: The regenerated Fe³⁺-citrate complex can absorb another photon, repeating the cycle and ensuring a sustained production of hydroxyl radicals to degrade contaminants. copernicus.org
A key advantage of using ammonium ferric citrate is its high solubility and stability at near-neutral pH values (pH 5-7). scielo.brresearchgate.net This overcomes a major limitation of the traditional Fenton process, which requires acidic conditions (pH 2.5-3.0) to keep iron ions in solution, thus avoiding the need for significant pH adjustment of wastewater before and after treatment. scielo.br
Research has demonstrated the effectiveness of the solar photo-Fenton process using ammonium ferric citrate for the degradation of various environmental pollutants.
Table 2: Research Findings on Pollutant Photodegradation using Ammonium Ferric Citrate
| Pollutant | Pollutant Type | Research Summary | Reference |
| Diclofenac (B195802) (DCF) | Pharmaceutical | The use of ammonium ferric citrate allowed for the effective degradation of DCF under solar irradiation at pH values between 5 and 7. Significant mineralization (77% Total Organic Carbon removal) was achieved at pH 7. | scielo.brresearchgate.net |
| m-Cresol (B1676322) (3-methylphenol) | Phenolic Compound | Fe(III)-citrate complexes were shown to induce the photodegradation of m-cresol upon irradiation. The primary degradation pathway was identified as an attack by hydroxyl radicals. | researchgate.net |
| Various Organics | General Organic Aerosols | The photochemistry of iron(III) citrate plays a significant role in aerosol aging. It initiates radical chemistry that leads to the production of •OH and HO₂, contributing to the continual breakdown of organic particle mass. | copernicus.org |
Coordination Chemistry and Metal Ligand Interactions
Characterization of Complex Salt Structures
The structure of ammonium (B1175870) ferric citrate (B86180) is not definitively defined, existing as a complex salt. fao.org However, X-ray crystallography has provided valuable insights into its coordination. In the crystalline structure of one form, [NH₄]₅[Fe(C₆H₄O₇)₂]·2H₂O, the iron(III) ion is octahedrally coordinated to two tetraionized citrate ligands. wikipedia.orgsci-hub.ru Each citrate ligand has lost four protons, and the deprotonated hydroxyl group along with two of the carboxylate groups bind to the central ferric ion. wikipedia.org The third carboxylate group on each citrate ligand then interacts with the ammonium ions. wikipedia.org
The interaction between iron and citrate is influenced by pH. Ferric iron can form a bidentate complex with citric acid, specifically [Fe(III)(OH)₂ cit]²⁻, where two carboxylic acid groups are involved. asm.orgnih.gov In contrast, ferrous iron (Fe²⁺) can form a tridentate complex, [Fe(II) cit]⁻, which involves two carboxylic acid groups and the hydroxyl group of the citrate. asm.orgnih.gov
Interactive Table: Structural Characteristics of Iron-Citrate Complexes
| Complex | Iron Oxidation State | Coordination | Ligand Groups Involved |
| [Fe(III)(OH)₂ cit]²⁻ | +3 | Bidentate | Two carboxylic acid groups asm.orgnih.gov |
| [Fe(II) cit]⁻ | +2 | Tridentate | Two carboxylic acid groups and the hydroxyl group asm.orgnih.gov |
| [NH₄]₅[Fe(C₆H₄O₇)₂]·2H₂O | +3 | Octahedral | Two tetraionized citrate ligands wikipedia.orgsci-hub.ru |
Coordination with Other Transition Metals and Ligands
Citrate's ability to chelate extends beyond iron to a variety of other transition metals. osti.gov The coordination mode of the citrate ion is dependent on its ionization state. acs.org For instance, triionized citrate can act as a tridentate chelate with Fe(II), coordinating through the protonated hydroxyl group, the central carboxyl group, and one terminal carboxyl group. acs.org
Studies have explored the formation of heterometallic citrate complexes. For example, cobalt(II) and cadmium(II) have been shown to form coordination polymers with citrate and potassium ions. researchgate.net In these structures, the citrate ligand coordinates to the transition metal ions in a polydentate fashion. researchgate.net The coordination environment of the metal center is a key determinant of the resulting structure; for example, Mg²⁺ and Mn²⁺ in citrate complexes tend to adopt an octahedral geometry, while Zn²⁺ favors a distorted tetrahedral geometry and Cu²⁺ a square planar geometry. rsc.org
Speciation Studies of Iron(III) Citrate in Aqueous Solutions
The speciation of iron(III) citrate in aqueous solutions is complex and highly dependent on factors such as pH and the molar ratio of iron to citrate. rsc.orgresearchgate.net Various techniques, including voltammetry, spectrophotometry, mass spectrometry, and EPR spectroscopy, have been employed to investigate the different species present under various conditions. rsc.orgresearchgate.netsigmaaldrich.com
At a neutral pH, the predominant species can include a monoiron dicitrate complex and both dinuclear and trinuclear oligomeric complexes. rsc.orgresearchgate.net The relative concentrations of these species are dictated by the pH and the iron-to-citrate ratio. rsc.orgresearchgate.net For example, an excess of citrate tends to favor the formation of mononuclear species like [Fe(Cit)₂]⁵⁻. rsc.orgscienceforecastoa.com
Voltammetric studies have identified several distinct redox processes corresponding to different iron(III)-citrate species. nih.gov These include the reduction of monocitrate species, various forms of dicitrate complexes, polynuclear complexes, and hydroxylated citrate species at different pH values. nih.gov
Interactive Table: Spectrally Active Iron(III)-Citrate Species and their Stability Constants
| Species | Log β |
| FeLH | 25.69 sigmaaldrich.comnih.gov |
| FeL₂(H)₂(³⁻) | 48.06 sigmaaldrich.comnih.gov |
| FeL₂(H)(⁴⁻) | 44.60 sigmaaldrich.comnih.gov |
| FeL₂(⁵⁻) | 38.85 sigmaaldrich.comnih.gov |
Data from voltammetric and spectrophotometric studies at θ=25°C, I(c)=0.7 mol L⁻¹. sigmaaldrich.comnih.gov
Formation of Polynuclear Iron-Citrate Clusters
Under certain conditions, particularly at a 1:1 iron-to-citrate molar ratio, the formation of polynuclear iron-citrate structures is favored. nih.gov This is driven by the need to saturate the coordination sphere of the Fe³⁺ ion with citrate. nih.gov Mössbauer and EPR spectroscopy studies suggest that at this ratio, a trinuclear structure is likely the predominant form. nih.govresearchgate.net
The formation of these polynuclear clusters is relatively insensitive to changes in pH and iron concentration within certain ranges. nih.gov Even the addition of organic solvents with a high coordination ability for Fe³⁺ does not significantly disrupt these stable polynuclear structures. nih.gov
Research has also identified the crystallization of various polynuclear complexes under acidic conditions, including dinuclear complexes like [Fe₂(Cit)₂(H₂O)₂]²⁻ and a nonairon complex, [Fe₉O(Cit)₈(H₂O)₃]⁷⁻. rsc.org The formation of these different oligomeric species is highly dependent on the solution's pH and the iron-to-citric acid molar ratio. rsc.orgresearchgate.net
Advanced Analytical Methodologies
Chromatographic Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of ammonium (B1175870) ferric citrate (B86180). It allows for the separation and quantification of the citrate component and can be adapted to handle the complex nature of the iron salt.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
Reverse-phase (RP) HPLC is a common and effective method for the quantitative determination of ammonium ferric citrate. sielc.comsielc.com This technique typically employs a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1. sielc.comsielc.com The mobile phase is generally a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com For applications requiring Mass Spectrometric (MS) detection, formic acid is preferred over phosphoric acid as it is more volatile. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analysis times, characteristic of Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com This HPLC method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |
| Column | Newcrom R1 (special reverse-phase with low silanol activity) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.comsielc.com |
| Detection | UV-Vis | sielc.com |
Impact of Complexing Agents (e.g., EDTA) on Chromatographic Separation
Complexing agents, such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid, have a significant impact on the chromatographic separation of ammonium ferric citrate. cabidigitallibrary.org When analyzing the compound, especially in complex matrices like salt, the presence of iron can interfere with the analysis of citrate. The addition of an EDTA solution helps to fully chelate the ferric ions. cabidigitallibrary.orgwikipedia.org This chelation prevents the iron from interacting with the stationary phase and other components, which in turn affects the peak shape and retention of the citrate. cabidigitallibrary.org For instance, a method was developed where the sample was dissolved and heated with an EDTA solution to ensure complete complexation of the ferric ions before HPLC analysis. cabidigitallibrary.org This approach, using a mobile phase of potassium dihydrogen phosphate (B84403) and methanol (B129727) at a pH of 2.6, allowed for the successful determination of ammonium ferric citrate while avoiding interference from other iron species. cabidigitallibrary.org The formation of the iron-EDTA complex can be analyzed using mixed-mode chromatography, which retains the complex for quantification. sielc.com
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric assays are widely used for the determination of the iron content in ammonium ferric citrate. These methods are based on the reaction of iron with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the iron concentration.
Detection of Iron Oxidation States
Ammonium ferric citrate primarily contains iron in the ferric (Fe³⁺) state. fao.org However, analytical methods must often account for the potential presence of ferrous (Fe²⁺) ions. Spectrophotometric methods can be used to determine the concentration of both oxidation states. A common approach involves using a reagent that selectively reacts with one oxidation state. For example, 1,10-phenanthroline (B135089) forms an intensely colored complex with Fe²⁺. colostate.educarleton.ca To determine the total iron content, any Fe³⁺ present in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroquinone (B1673460) or hydroxylamine (B1172632) hydrochloride. colostate.edutruman.edu The absorbance of the Fe²⁺-phenanthroline complex is then measured. The Fe³⁺ concentration can be determined by subtracting the initially measured Fe²⁺ concentration from the total iron concentration. The pH of the solution is a critical parameter and is often adjusted to a range of 3 to 4 for this reaction. colostate.edu
Quantitative Spectrophotometric Analysis
For the quantitative analysis of the total iron content in ammonium ferric citrate, various spectrophotometric methods are available. One established method involves dissolving the sample in acid and reacting it with potassium iodide. The liberated iodine is then titrated with sodium thiosulfate (B1220275), which is a classic titrimetric method but relies on a color change to determine the endpoint. fao.orgpharmacopeia.cn
More direct spectrophotometric methods involve the use of color-forming reagents. For instance, a method for detecting ferric ammonium citrate in edible salt uses sulfosalicylic acid as a chromogenic agent. google.com The sample is treated to form a colored complex, and the absorbance is measured at a specific wavelength, such as 360 nm. google.com Another method for determining the content in table salt uses 1,10-phenanthroline at a maximum absorption wavelength of 510 nm after reducing the iron to the ferrous state with ascorbic acid. google.com The Beer-Lambert law is applied to a calibration curve of standard iron solutions to determine the concentration in the unknown sample. carleton.ca
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | 1,10-Phenanthroline (for Fe²⁺) | colostate.educarleton.ca |
| Reducing Agent (for total iron) | Hydroquinone or Hydroxylamine hydrochloride | colostate.edutruman.edu |
| Wavelength (1,10-Phenanthroline) | 508 nm - 510 nm | colostate.edugoogle.com |
| Reagent | Sulfosalicylic acid | google.com |
| Wavelength (Sulfosalicylic acid) | 360 nm | google.com |
Electrochemical and Impedance-Based Sensing
Electrochemical and impedance-based sensing techniques offer alternative and often highly sensitive methods for the analysis of components related to ammonium ferric citrate.
The Electrical Cell-Substrate Impedance Sensing (ECIS) technique has been utilized to monitor the cellular effects of ferric ammonium citrate (FAC). mdpi.comresearchgate.net This method measures the change in impedance of a cell-covered electrode. mdpi.com When cells are exposed to a substance like FAC, changes in cell status, such as adherence and proliferation, alter the electrical impedance, which can be measured in real-time. mdpi.com Studies have shown that FAC induces changes in cellular impedance, and the sensitivity of this detection is dependent on the design of the sensor electrodes. mdpi.comresearchgate.net An electrical equivalent circuit can be used to model the changes in the dielectric properties of the cells treated with FAC. mdpi.com
For the citrate component, novel citrate-selective electrochemical sensors have been developed. These sensors can be based on modified gold electrodes and have shown high sensitivity and a wide linear range for the determination of citrate. While not directly measuring the ammonium ferric citrate complex, such sensors could be adapted for quantifying the citrate moiety in a sample.
Fluorescence-Based Detection Methods
Fluorescence-based sensing has emerged as a powerful tool for the detection of specific ions and molecules due to its high sensitivity, rapid response, and operational simplicity. nih.gov These methods often involve a fluorophore that exhibits a change in its emission properties upon interaction with the target analyte. For the detection of the components of ammonium ferric citrate, particularly the ferric iron (Fe³⁺) ion, various fluorescence-based strategies have been developed.
Coordination polymers (CPs), including metal-organic frameworks (MOFs), have gained significant attention as versatile platforms for creating fluorescent sensors. tandfonline.com These materials are built from metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures. bohrium.com By carefully selecting the metal centers and organic linkers, CPs can be designed to have inherent fluorescence and specific recognition sites for target analytes. semanticscholar.org
Several studies have demonstrated the successful synthesis of CPs that act as highly sensitive and selective fluorescent sensors for Fe³⁺ ions. tandfonline.comsemanticscholar.orgfrontiersin.org For instance, two novel Co(II)-based CPs were synthesized using a mixed-ligand approach, which exhibited strong fluorescence. tandfonline.com The introduction of Fe³⁺ ions led to a significant and effective quenching of this fluorescence, indicating their potential for sensing applications. tandfonline.com Similarly, a robust three-dimensional strontium coordination polymer was developed that also functions as a selective fluorescent sensor for Fe³⁺ based on a fluorescence quenching mechanism. semanticscholar.orgresearchgate.net
The general principle involves the CP suspension exhibiting strong fluorescence under UV light. Upon the addition of a solution containing Fe³⁺, the ion interacts with the CP's framework or ligands, leading to a rapid decrease (quenching) of the fluorescence intensity. frontiersin.orgmdpi.com This change is often concentration-dependent, allowing for quantitative analysis. mdpi.com The high porosity and stability of many CPs in aqueous environments make them particularly suitable for detecting metal ions in real-world samples. semanticscholar.orgfrontiersin.org While many studies focus on the Fe³⁺ ion, the development of a Zn(II)-based coordination polymer for the direct fluorescent detection of ammonium ferric citrate has also been reported, underscoring the targeted applicability of these platforms. researchgate.net
Table 2: Examples of Coordination Polymers for Fluorescent Sensing of Fe³⁺
| Coordination Polymer (CP) | Metal Center | Emission Peak (nm) | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) | Source |
| [Co₂(HL1)₂(L1)₃(BTC)₂]·3H₂O | Co(II) | 443 | 3.15 × 10⁴ | Not Reported | tandfonline.com |
| [Co₂(L1)₃(HBTC)₂]·4H₂O | Co(II) | 512 | 3.09 × 10⁴ | Not Reported | tandfonline.com |
| Sr₂(tcbpe) | Sr(II) | Blue Emission | 5.02 × 10³ | 0.14 mM | semanticscholar.orgresearchgate.net |
| [Dy(spasds)(H₂O)₂]n | Dy(III) | 392 | 4.84 × 10⁴ | 9.30 × 10⁻⁷ M | mdpi.com |
This table is interactive. It summarizes the performance of different CPs in detecting ferric ions.
A crucial aspect of any sensing platform is its selectivity—the ability to detect the target analyte in the presence of other potentially interfering species. Fluorescent CP-based sensors for Fe³⁺ have demonstrated remarkable selectivity. nih.govresearchgate.net In typical experiments, the fluorescence response of the CP is tested against a panel of different metal ions. Results consistently show that while other ions may cause minor changes, the addition of Fe³⁺ leads to a near-complete quenching of the fluorescence, confirming the high selectivity of the sensor. nih.govresearchgate.net
The mechanisms behind this selective fluorescence quenching are actively investigated. Several processes can be responsible, and they are often elucidated using techniques like UV-Visible (UV-Vis) absorption spectroscopy and theoretical calculations. bohrium.commdpi.com Common mechanisms include:
Competitive Absorption of Energy: The analyte (e.g., Fe³⁺) and the fluorescent ligand of the CP both absorb light at the excitation wavelength. The absorption by the analyte competes with the ligand, reducing the energy transferred to the ligand and thus decreasing its fluorescence emission. This is often referred to as the inner filter effect (IFE). bohrium.commdpi.com
Photoinduced Electron Transfer (PET): Upon excitation, an electron can be transferred from the excited state of the fluorophore to the partially filled d-orbitals of the Fe³⁺ ion. mdpi.com This non-radiative decay pathway effectively quenches the fluorescence.
Coordination Interaction: The strong coordination between the Fe³⁺ ion and the active sites (e.g., nitrogen or oxygen atoms) on the CP's ligands can alter the electronic properties of the fluorophore, leading to fluorescence quenching. frontiersin.org This can sometimes result in aggregation-caused quenching (ACQ). frontiersin.org
For example, in a study of a Dy(III) coordination polymer, the quenching mechanism for Fe³⁺ was attributed to a combination of competitive absorption and photoinduced electron transfer. mdpi.com In another case involving a covalent organic polymer, the strong coordination of Fe(III) ions with the polymer's chelating sites was identified as the primary reason for the quenching effect. frontiersin.org These studies are fundamental to the rational design of new and improved fluorescent sensors for specific analytes like the components of ammonium ferric citrate.
Applications in Advanced Materials Science and Engineering
Precursor in Nanomaterial Synthesis
The ability to control the size, shape, and composition of nanoparticles is paramount in materials science. Ammonium (B1175870) iron(III) citrate (B86180) serves as an effective precursor for creating a range of sophisticated nanoparticles with tailored properties. sigmaaldrich.cnresearchgate.net
Iron Oxide (Fe3O4) Nanoparticle Preparation
Ammonium iron(III) citrate is a valuable precursor for the synthesis of iron oxide (Fe3O4) nanoparticles, also known as magnetite nanoparticles. researchgate.net These nanoparticles are of significant interest due to their superparamagnetic properties, which are essential for applications in data storage, biomedical imaging, and drug delivery. nih.govresearchgate.netyoutube.com
The synthesis process often involves a hydrothermal or solvothermal method where ammonium iron(III) citrate is decomposed under specific temperature and pressure conditions. researchgate.netnih.gov The citrate ion in the precursor plays a dual role: it acts as a reducing agent, converting Fe(III) to the mixed-valence state required for Fe3O4, and also serves as a capping agent, controlling the growth and preventing the agglomeration of the nanoparticles. This results in the formation of uniform and well-dispersed Fe3O4 nanoparticles. arxiv.org
| Synthesis Method | Precursors | Key Features | Resulting Nanoparticle Size |
| Hydrothermal Reduction | Ammonium iron(III) citrate, N2H4·H2O | Leads to isolated particles | ~4 nm researchgate.net |
| Hydrothermal with Urea | Ammonium iron(III) citrate, Urea | Urea decomposes to create an alkaline environment, forming aggregated spheres | ~20 nm particles in ~250 nm spheres researchgate.net |
| Co-precipitation | Fe(II) and Fe(III) salts, Ammonium hydroxide (B78521) | Simple, rapid, and scalable method | Size can be tuned by adjusting pH and reactant concentrations nih.govyoutube.com |
| Solvothermal | Ferric chloride, Sodium acetate, Ethylene (B1197577) glycol | Produces monodisperse and hydrophilic nanoparticles | 200–800 nm, tunable with reaction time nih.gov |
Magnetic-Fluorescent Hybrid Nanoparticles (e.g., Fe3O4-carbon dots)
A significant advancement in nanotechnology is the development of hybrid nanoparticles that combine multiple functionalities in a single entity. Ammonium iron(III) citrate is instrumental in the one-pot hydrothermal synthesis of magnetic-fluorescent hybrid nanoparticles, such as those composed of an iron oxide core and fluorescent carbon dots (CDs). sigmaaldrich.cnresearchgate.net
In this process, ammonium iron(III) citrate serves as the precursor for both the magnetic Fe3O4 core and the carbon source for the fluorescent CDs. researchgate.net The synthesis is typically carried out in the presence of a nitrogen source, like urea, which contributes to the formation of nitrogen-doped CDs, enhancing their fluorescent properties. researchgate.net These hybrid nanoparticles exhibit both the magnetic responsiveness of iron oxide and the bright fluorescence of carbon dots, making them highly valuable for applications in bioimaging, targeted drug delivery, and environmental sensing. researchgate.netrsc.org
Biocompatible Prussian Blue Nanoparticles
Prussian blue nanoparticles (PBNPs) are another class of nanomaterials where ammonium iron(III) citrate can play a role in their synthesis, particularly in creating biocompatible formulations. nih.govnih.govresearchgate.net PBNPs have a unique crystal structure and exhibit interesting optical and electrochemical properties, making them suitable for applications in biosensing, photothermal therapy, and as MRI contrast agents. nih.govnih.govsci-hub.se
While the conventional synthesis of PBNPs involves the reaction of an iron salt with a hexacyanoferrate salt, the use of citrate as a capping or stabilizing agent is crucial for producing biocompatible and stable nanoparticles. researchgate.netsci-hub.se The citrate ions from a precursor like ammonium iron(III) citrate can chelate with the iron ions, controlling the nucleation and growth rate of the PBNPs. researchgate.net This results in smaller, more uniform nanoparticles with improved stability in biological environments.
Catalysis and Environmental Remediation
Beyond nanomaterial synthesis, ammonium iron(III) citrate is also utilized in catalysis and environmental remediation, leveraging the reactivity of its iron component and the properties of the resulting materials.
Carbon-Based Single Atom Catalysts (Fe-SACs)
The development of single-atom catalysts (SACs) represents a frontier in catalysis, offering maximum atom-utilization efficiency and unique catalytic properties. Ammonium iron(III) citrate can be used as a precursor to create iron-based single-atom catalysts (Fe-SACs) supported on carbon materials. The synthesis involves the pyrolysis of a mixture containing the iron precursor and a nitrogen-rich carbon source. The citrate ligand can facilitate the dispersion of iron atoms and prevent their aggregation into larger nanoparticles during the high-temperature treatment, leading to the formation of isolated iron atoms anchored on the carbon support. These Fe-SACs have shown promise in various catalytic reactions, including electrochemical processes.
Role in Degradation of Organic Pollutants
Ammonium iron(III) citrate plays a role in the degradation of organic pollutants in water and soil. apcpure.comdtu.dkdtu.dk The iron(III) in the complex can participate in Fenton-like reactions, where it catalyzes the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals. copernicus.org These radicals are powerful oxidizing agents that can break down a wide range of organic contaminants into less harmful substances. copernicus.orgcopernicus.org
Photoactive Materials Development
Citric acid, ammonium iron salt, known formally as ammonium iron(III) citrate, is a key compound in the development of photoactive materials. Its light-sensitive properties, particularly when combined with other reagents, have been utilized in various photochemical processes for over a century. The compound's ability to undergo photoreduction—the reduction of Fe(III) to Fe(II) upon exposure to light—is central to its function in this domain. acs.org
The composition of ammonium iron(III) citrate can be variable, with its color ranging from green to brown depending on the iron content. mikeware.co.uk The green form, which contains 14% to 18% iron, is generally preferred for photographic processes over the brown form (18-28% iron) as it is more sensitive. mikeware.co.ukalternativephotography.com This variability stems from its manufacturing process, which involves dissolving ferric hydroxide in a solution of citric acid and then neutralizing it with ammonia (B1221849). mikeware.co.uk This method results in a complex mixture of molecular species rather than a single, well-defined compound. mikeware.co.uk Despite this inconsistency, its high solubility in water, in contrast to the poorly soluble ferric citrate, makes it a practical choice for creating aqueous light-sensitive solutions. wikipedia.org
Components in Light-Sensitive Coatings
Ammonium iron(III) citrate is a primary component in the formulation of light-sensitive coatings, most notably for the cyanotype photographic process, which was invented by Sir John Herschel in 1842. mikeware.co.ukceramic-glazes.com The coating, or "sensitizer," is prepared by mixing aqueous solutions of ammonium iron(III) citrate and potassium ferricyanide (B76249). parallaxphotographic.coop These two solutions are prepared separately and stored in dark bottles to prevent premature reaction. mikeware.co.uk
When mixed, these components form a photosensitive solution that can be applied to a substrate, such as paper or cloth. mikeware.co.ukceramic-glazes.com The ammonium iron(III) citrate acts as the light-sensitive agent, while the potassium ferricyanide is the developing agent that will ultimately form the final image pigment. ceramic-glazes.com For improved coating on paper, a wetting agent like Tween 20 may be added to the sensitizer (B1316253) mix to enhance absorption into the paper fibers. mikeware.co.uk
The table below outlines the typical components used to create a traditional cyanotype sensitizer solution.
Table 1. Components of Traditional Cyanotype Sensitizer
| Component | Role | Typical Concentration/Amount | Source(s) |
|---|---|---|---|
| Solution A | |||
| Ammonium Iron(III) Citrate (green variety) | Light-sensitive iron salt | 25 g dissolved in distilled water to make 100 ml | mikeware.co.ukalternativephotography.com |
| Solution B | |||
| Potassium Ferricyanide | Pigment-forming reactant | 10 g dissolved in distilled water to make 100 ml | mikeware.co.ukalternativephotography.comparallaxphotographic.coop |
| Additive (Optional) | |||
| Tween 20 | Wetting agent | 1-2 drops of 20% solution per 10 ml of mixed sensitizer | mikeware.co.uk |
The solutions are mixed in equal volumes shortly before application to create the final, light-sensitive coating. mikeware.co.uk It is important to work under subdued tungsten light, as daylight or fluorescent lighting can expose the sensitizer prematurely. alternativephotography.comspecialeditionartproject.com
Role in Biological and Environmental Chemistry Non Clinical Focus
Iron Source and Micronutrient in Microbial Systems
Iron is an essential element for nearly all life, required for critical biological processes such as respiration, DNA biosynthesis, and photosynthesis. nih.gov However, the low solubility of iron(III) in aerobic environments at neutral pH severely limits its availability. yale.edu Ammonium (B1175870) iron(III) citrate (B86180) serves as a readily bioavailable source of iron for many microorganisms, supporting their growth and metabolic activities.
Ammonium iron(III) citrate is utilized by a diverse range of microorganisms as a soluble iron source. For some bacteria, this compound is not just beneficial but essential for growth. For instance, three pathogenic strains of mycobacteria were identified as Mycobacterium haemophilum based on their specific growth requirement for ferric ammonium citrate. researchgate.net Similarly, studies have demonstrated that the addition of ferric ammonium citrate to culture media enhances the growth of Listeria monocytogenes. frontiersin.org
The compound also supports the metabolism and productivity of various microbes. It can be used to enhance protein production and has been shown to increase the biomass of the green algae Chlorella vulgaris in culture. nih.govnih.gov Bacteria such as Bacillus cereus and Escherichia coli are known to utilize ferric citrate as an iron source, treating it as if it were a siderophore—a small, high-affinity iron-chelating compound secreted by microorganisms. yale.edu In environmental settings, it can also act as an iron supplement for plants, with the dissociated ferric ions being readily absorbed by roots to support growth. frontiersin.org
Table 1: Examples of Microbial Growth Supported by Ammonium Iron(III) Citrate
| Organism | Finding | Reference(s) |
|---|---|---|
| Mycobacterium haemophilum | Exhibits a specific growth requirement for ferric ammonium citrate. | researchgate.net |
| Listeria monocytogenes | Growth is improved by the addition of ferric ammonium citrate. | frontiersin.org |
| Chlorella vulgaris | Shows increased biomass in media supplemented with the compound. | nih.govnih.gov |
| Bacillus cereus | Utilizes ferric citrate as an iron source via siderophore-binding proteins. | yale.edu |
| Photobacterium damselae | Secretes endogenous citrate to act as an iron carrier. | lsu.edu |
A key application of ammonium iron(III) citrate in microbiology is its use as an indicator in diagnostic media. Its ability to react with hydrogen sulfide (B99878) (H₂S) produced by bacteria makes it a crucial component for identifying and differentiating microbial species.
One of the most notable examples is its inclusion in Kligler's Iron Agar (B569324) (KIA) and the similar Triple Sugar Iron (TSI) agar. stanford.eduresearchgate.net These media are used to differentiate gram-negative enteric bacteria based on their ability to ferment carbohydrates and produce hydrogen sulfide. researchgate.netnih.gov Ammonium iron(III) citrate acts as the H₂S indicator. If a bacterium produces H₂S from sodium thiosulfate (B1220275) in the medium, the colorless gas reacts with the ferric ions to form ferrous sulfide, a visible black precipitate. researchgate.netnih.gov This blackening of the agar butt indicates a positive H₂S test, a key characteristic for identifying bacteria like Salmonella, Citrobacter, and Proteus species. researchgate.net
The compound serves a similar purpose in other media, such as Fraser Broth, which is used for the rapid detection of Listeria species. frontiersin.org In this application, the hydrolysis of esculin (B1671248) by Listeria produces 6,7-dihydroxycoumarin, which then reacts with the ferric ions from the ammonium iron(III) citrate, causing a distinct blackening of the medium and indicating a positive result. frontiersin.org
Iron Uptake Mechanisms in Aquatic Organisms
In large areas of the ocean, iron is a limiting nutrient for primary productivity. theses.fr Dissolved iron in the upper ocean is found almost entirely complexed with strong organic ligands. theses.fr Aquatic organisms, particularly phytoplankton, have therefore evolved sophisticated mechanisms to acquire iron from these complexed forms.
The uptake of iron by marine microorganisms is a complex process that often involves changing the oxidation state of the iron to make it more soluble and transportable across the cell membrane. One significant mechanism involves the reduction of ferric iron (Fe(III)) to the more soluble ferrous iron (Fe(II)).
Some phytoplankton species are known to produce superoxide (B77818) radicals (O₂⁻) in their extracellular environment. scu.edu.au Superoxide can mediate the reduction of Fe(III) complexes to Fe(II) complexes. ucsb.edu This reduction is a critical step because the resulting Fe(II) is more bioavailable to the phytoplankton cells. scu.edu.au
Furthermore, the photoreactivity of certain iron complexes plays a crucial role in iron availability in the sunlit surface ocean. stanford.edu Iron complexes with ligands containing an α-hydroxy acid moiety, a structural feature of citric acid, are known to be photoreactive. stanford.edunih.gov Exposure to ultraviolet light can induce the reduction of Fe(III) to Fe(II) and the oxidative cleavage of the ligand. stanford.edunih.gov This photochemical process increases the concentration of reactive iron species, enhancing the availability of iron for uptake by plankton. researchgate.nettheses.fr While some organisms may take up the intact iron-chelate complex, many rely on a preliminary reductive step at the cell surface to dissociate the iron before transport. nih.govprinceton.edu Studies with the marine alveolate Chromera velia have shown that it can take up iron from a ferric citrate complex through a nonreductive mechanism, where the rate of uptake is dependent on the concentration of the iron complex and the presence of high-affinity binding sites on the cell wall. nih.govnih.gov
Cellular Iron Homeostasis and Metabolism (In Vitro/Cellular Models)
Ammonium iron(III) citrate is frequently used in laboratory settings to study cellular iron metabolism. Because it represents a form of non-transferrin-bound iron (NTBI), it allows researchers to investigate iron uptake pathways that are independent of the well-known transferrin-transferrin receptor system. nih.govnih.govprinceton.edu
The addition of ammonium iron(III) citrate to cell cultures can directly influence intracellular iron concentrations. It is actively transported into cells via specific transporters, leading to an increase in the intracellular iron pool. nih.govnih.govtheses.fr This property is often utilized to induce a state of iron overload in cellular models to study its effects. For example, experiments on HT1080 fibrosarcoma cells have shown that treatment with ammonium iron(III) citrate leads to intracellular iron overload and subsequent cell death through ferroptosis. nih.govnih.gov
A primary consequence of increased intracellular iron is the upregulation of ferritin synthesis. Ferritin is the main intracellular protein responsible for storing iron in a non-toxic form. When cellular iron levels rise, the synthesis of ferritin increases to sequester the excess iron, thus protecting the cell from oxidative damage. A clinical study demonstrated that supplementation with ferric ammonium citrate led to significant increases in serum ferritin levels, which reflects an increase in the body's total iron stores and, by extension, ferritin synthesis. This demonstrates the compound's direct role in modulating iron storage proteins in response to increased iron availability.
Table 2: Investigated Effects of Ammonium Iron(III) Citrate on Cellular Iron
| Cell/Model System | Concentration/Dose | Observed Effect | Reference(s) |
|---|---|---|---|
| HT1080 cells | 5 mM | Induces cell death via iron overload (ferroptosis). | nih.govnih.gov |
| AML12 cells | 1-15 mM | Highly resistant to cell death, maintaining ~80% viability. | nih.govnih.gov |
| Human Volunteers | Equivalent to 6 mg iron daily | Increased serum ferritin and other iron-related blood indices. |
Effects on Transferrin Receptor Expression
Ammonium iron(III) citrate, also known as ferric ammonium citrate (FAC), has been shown to influence the expression of transferrin receptor 1 (TfR1), a key protein in cellular iron uptake. Studies on human melanoma cells (SK-MEL-28) demonstrated that treatment with FAC resulted in the downregulation of TfR1. nih.gov This effect is part of a cellular mechanism to prevent iron overload. nih.govnih.gov
In HepG2 hepatoma cells, FAC exposure was found to decrease TfR1 protein levels. This reduction is not prevented by proteasomal inhibitors but is blocked by agents that inhibit lysosomal function, such as ammonium chloride and bafilomycin A1, indicating that FAC induces the degradation of TfR1 through the lysosomal pathway. nih.gov Furthermore, FAC treatment leads to a decrease in the number of TfR1 molecules on the cell surface and promotes an unconventional endocytosis pathway for TfR1 that is independent of both transferrin and the clathrin adaptor protein AP2. nih.gov This iron-induced trafficking of TfR1 to the lysosome for degradation serves as an additional post-translational control to mitigate excessive iron accumulation. nih.gov
Similarly, in WKPT-0293 Cl. 2 kidney cells, treatment with 100 μM FAC for 16 hours led to a significant decrease in the expression of TfR1. researchgate.net These findings collectively highlight that ammonium iron(III) citrate plays a crucial role in modulating transferrin receptor expression as a protective response to increased iron levels.
Induction of Oxidative Stress in Cell Lines
Ammonium iron(III) citrate has been demonstrated to induce oxidative stress in various cell lines, a key factor in its cytotoxic effects. In non-small-cell lung carcinoma (NSCLC) cell lines, AFC significantly induces oxidative stress injury. nih.govnih.gov This is characterized by a notable increase in the production of reactive oxygen species (ROS) and malondialdehyde (MDA), alongside a significant reduction in superoxide dismutase (SOD) levels and mitochondrial function. nih.gov The induction of oxidative stress is considered a prerequisite for the subsequent ferroptosis observed in these cancer cells. nih.gov
Similarly, in the human hepatic cell line HH4, exposure to ferric ammonium citrate (FAC) leads to a time-dependent increase in intracellular iron content, which in turn impairs cell viability and elevates ROS levels. nih.gov The addition of antioxidants like glutathione (B108866) or N-acetylcysteine can dramatically reduce this FAC-induced ROS generation, confirming the role of iron in promoting oxidative stress. nih.gov The study further revealed that FAC overload significantly increased the phosphorylation of key signaling molecules involved in the cellular stress response, including inhibitor of κB-α (IκB-α), p38 mitogen-activated protein kinase (MAPK), and nuclear factor κ light chain enhancer of activated B cells (NF-κB) p65, and promoted the nuclear translocation of NF-κB p65. nih.gov
Iron is known to participate in Fenton chemistry, a process that leads to the formation of damaging ROS. nih.gov This production of ROS can cause cellular damage and has been linked to the degradation of media components in cell culture. researchgate.net The ability of ammonium iron(III) citrate to trigger ROS-mediated apoptosis has been shown to involve both extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.gov
Studies on Ferroptosis Pathways (e.g., GPX4-GSS/GSR-GGT axis)
Ammonium iron(III) citrate is recognized as an inducer of ferroptosis, a form of iron-dependent programmed cell death. medchemexpress.comglpbio.comxcessbio.com This process is primarily driven by intracellular iron overload. medchemexpress.comglpbio.comxcessbio.com
A significant area of research has focused on the effect of ammonium iron(III) citrate on the glutathione peroxidase 4 (GPX4)-glutathione synthetase (GSS)/glutathione-disulfide reductase (GSR)-gamma-glutamyltransferase (GGT) axis, particularly in non-small-cell lung carcinoma (NSCLC). nih.govnih.gov Studies have shown that ammonium iron(III) citrate induces ferroptosis in NSCLC cells by inhibiting the activity of this crucial antioxidant pathway. nih.govnih.govresearchgate.net GPX4 is a key enzyme that protects cells from lipid peroxidation, and its inhibition is a hallmark of ferroptosis. nih.gov
Research has confirmed that ammonium iron(III) citrate treatment leads to a significant reduction in the activity of GPX4 in NSCLC cell lines (A549 and HCC827). nih.gov This inhibition of GPX4 activity, coupled with an increase in Fe2+ content, leads to elevated oxidative stress and subsequent ferroptosis. nih.gov A protein-protein interaction analysis further revealed that GPX4 exerts its biological function through the regulation of the GSS/GSR complex and downstream GGT family proteins. nih.govnih.gov Therefore, the GPX4-GSS/GSR-GGT axis is considered a critical target of ammonium iron(III) citrate-induced ferroptosis. nih.govnih.govresearchgate.net
The induction of ferroptosis by ammonium iron(III) citrate has been observed in other cell lines as well. For instance, in HT1080 fibrosarcoma cells, a 5 mM concentration of ammonium iron(III) citrate induces cell death characteristic of ferroptosis. medchemexpress.comglpbio.comxcessbio.com In contrast, AML12 liver cells exhibit high resistance to this effect, maintaining significant viability. medchemexpress.comglpbio.comxcessbio.com
Impact on Cell Proliferation, Invasion, Cell Cycle, and Apoptosis (in vitro cancer models)
Ammonium iron(III) citrate has been shown to exert significant effects on the proliferation, invasion, cell cycle, and apoptosis of cancer cells in vitro. nih.govnih.gov
In non-small-cell lung carcinoma (NSCLC) cell lines, specific concentrations of ammonium iron(III) citrate effectively inhibit both cell proliferation and invasion. nih.govnih.govresearchgate.net For example, treatment with 1 mg/ml of the compound for 24 hours significantly reduced the migration of A549 and HCC827 lung cancer cells. nih.gov This inhibitory effect on proliferation and invasion is achieved by markedly inhibiting cell cycle progression and inducing cell death. nih.gov
Flow cytometry analysis has provided further insights into the mechanisms of cell death. In PC12 cells, a cell line used in neurological research, ferric ammonium citrate (FAC) was found to increase the rate of apoptosis in a concentration-dependent manner. researchgate.net This effect could be rescued by the iron chelator deferoxamine (B1203445) (DFO), confirming the role of iron in inducing apoptosis. researchgate.net The apoptotic process induced by FAC in human hepatic cells involves both the extrinsic death receptor pathway and the intrinsic mitochondrial signaling pathway, which are mediated by reactive oxygen species (ROS). nih.gov
Furthermore, studies on iron-nickel alloy nanoparticles have shown that they can induce apoptosis through a caspase-dependent pathway and cause cell cycle arrest at the G0/G1 phase. mdpi.com While this is not a direct study of ammonium iron(III) citrate, it provides a parallel for how iron-containing compounds can influence these cellular processes. Similarly, other nanoparticle studies have demonstrated cell cycle arrest at the G0/G1 stage and induction of apoptosis in cancer cells. researchgate.net
Table 1: Effects of Ammonium Iron(III) Citrate on Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
|---|---|---|---|
| A549 (NSCLC) | Inhibition of proliferation and invasion | 1 mg/ml | nih.gov |
| HCC827 (NSCLC) | Inhibition of proliferation and invasion | 1 mg/ml | nih.gov |
| PC12 | Increased apoptosis | Concentration-dependent | researchgate.net |
| Human Hepatic Cells | ROS-mediated apoptosis | Not specified | nih.gov |
Modulation of Protein Production in Cell Culture Systems
Ammonium iron(III) citrate has been identified as a substance that can enhance protein production in cell culture systems. medchemexpress.comglpbio.comxcessbio.com This effect is particularly relevant in the context of biopharmaceutical manufacturing, where Chinese hamster ovary (CHO) cells are widely used for producing recombinant proteins.
Iron is an essential component of cell culture media due to its central role in numerous cellular processes. nih.gov Studies have shown that optimizing the concentration of iron and its chelator, citrate, is critical for maintaining continuous cell growth and monoclonal antibody (mAb) production. researchgate.net The optimal concentration range for iron has been determined to be between 0.1 and 0.5 mM, while for citrate it is between 0.125 and 1 mM. researchgate.net
Research investigating the impact of iron and sodium citrate on CHO cell cultures revealed that these components significantly enhanced mAb production. researchgate.net Analysis of cell lysates showed that in the presence of sodium citrate, proteins involved in ribosome formation and protein folding were upregulated, while those involved in protein degradation were downregulated. researchgate.net This suggests that the combination of iron and citrate promotes protein production by upregulating the cellular machinery for protein synthesis. researchgate.net
However, the source of iron can also introduce impurities that affect cell performance. A study comparing ferric ammonium citrate (FAC) and ferric citrate (FC) found major differences in cell line performance and protein glycosylation patterns. nih.gov This was attributed to varying levels of manganese impurity in the iron sources, which was shown to increase cell growth, titer, and alter glycosylation. nih.gov Therefore, using low-impurity iron raw materials is crucial for consistent and reproducible cell culture processes. nih.gov
Influence on Gene Transfection Efficiency (e.g., PEI-DNA complex formation)
Ammonium iron(III) citrate has been found to have a significant inhibitory effect on gene transfection efficiency, particularly when using polyethylenimine (PEI) as a transfection reagent. nih.govnih.gov This is a critical consideration in the development of serum-free media for transient transfection in cell lines like Chinese hamster ovary (CHO) cells. nih.govnih.gov
Studies have shown that iron(III) citrate, a common component in many serum-free media, is the specific ingredient responsible for inhibiting PEI-mediated transient transfections. nih.govnih.gov The inhibitory effect is specific to the iron(III) citrate complex, as neither citrate salts without iron nor iron(III) chloride alone cause a significant loss of transfection efficiency. nih.gov The inhibition appears to occur at an early stage of the transfection process, potentially by preventing the formation of DNA-PEI complexes or by hindering their binding and entry into the cells. nih.gov This interference is observed to happen within the first two hours of transfection. nih.gov
Further investigation into the mechanism of this inhibition in suspended HEK293 cells revealed that an over-concentration of ferric ammonium citrate (FAC) increases the particle size of the PEI-DNA complex. sciengine.com This larger size makes it more difficult for the complex to enter the cell, leading to a reduction in the number of complexes that can successfully transfect the cells and ultimately causing a significant drop in transfection efficiency. sciengine.com The inhibitory effect can be mitigated when the FAC concentration is kept below 20 μmol/L. sciengine.com
Interestingly, disrupting the iron(III) citrate complex can rescue the transfection inhibition. nih.gov This knowledge is valuable for designing media that are suitable for transient transfection protocols. nih.gov
Investigating Iron Dyshomeostasis in Disease Models (cellular/molecular level, e.g., Parkinson's disease)
Ammonium iron(III) citrate is utilized in cellular and animal models to investigate the role of iron dyshomeostasis in neurodegenerative diseases, particularly Parkinson's disease (PD). nih.gov Iron accumulation in specific brain regions, such as the substantia nigra and basal ganglia, is a consistent finding in PD patients. nih.gov
In mouse models, chronic oral administration of ferric citrate has been shown to selectively induce iron accumulation in the corpus striatum, substantia nigra, and hippocampus, leading to parkinsonism phenotypes. nih.gov This iron overload results in neurodegeneration mediated by apoptosis and oxidative stress, as well as the loss of dopaminergic neurons, which are characteristic of PD. nih.gov These models provide a valuable tool for studying the pathogenesis of the disease and for developing potential therapeutic strategies. nih.gov
At the cellular level, ferric ammonium citrate (FAC) is used to induce iron overload in vitro to study its effects on various cellular components and pathways. For instance, in primary mouse brain endothelial cells, FAC-induced iron overload has been shown to modulate the expression of transporters and junction proteins at the blood-brain barrier (BBB). nih.gov Specifically, it can reduce the abundance of P-glycoprotein (P-gp) and claudin-5, which could have implications for drug delivery to the central nervous system and the integrity of the BBB in neurodegenerative diseases. nih.govnih.gov
Furthermore, Mendelian randomization studies have provided genetic evidence supporting a causal relationship between genetically predicted liver iron content and the risk of Parkinson's disease. frontiersin.org This highlights the importance of systemic iron metabolism in the development of PD. Iron-mediated cell death is considered a potential therapeutic target, and iron chelators have shown promise in rescuing behavioral deficits in animal models of the disease. frontiersin.org
Environmental Fate and Interactions
Role in Pesticide Degradation and Phototransformation
Ammonium iron(III) citrate plays a significant role in the environmental degradation and phototransformation of pesticides through its involvement in advanced oxidation processes (AOPs), particularly the photo-Fenton reaction. This process utilizes the photocatalytic properties of iron to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules, such as pesticides, into simpler, less toxic compounds.
The core of this process lies in the ability of iron(III) ions to be photoreduced to iron(II) ions under UV or solar irradiation. These iron(II) ions then react with an oxidizing agent, typically hydrogen peroxide (H₂O₂), to produce hydroxyl radicals. The citrate ligand in ammonium iron(III) citrate is crucial as it forms a stable, soluble complex with iron(III) at near-neutral pH values, which is environmentally relevant. researchgate.netresearchgate.net This complexation prevents the precipitation of iron hydroxides, which would otherwise render the iron inactive as a photocatalyst. researchgate.net
Research has demonstrated the effectiveness of ammonium iron(III) citrate in the degradation of various organic pollutants, which serves as a model for pesticide degradation. For instance, in the solar photo-Fenton process, ammonium iron(III) citrate has been used to degrade the pharmaceutical diclofenac (B195802). researchgate.net The study showed that the degradation efficiency is influenced by pH, with a decrease in efficiency as the pH increases from 5 to 8. researchgate.net Nevertheless, significant degradation and mineralization (the conversion of the organic compound to carbon dioxide and water) were observed even at an initial pH of 7. researchgate.net The degradation follows pseudo-first-order kinetics, and the rate constant increases with higher concentrations of both ammonium iron(III) citrate and hydrogen peroxide. researchgate.net
Studies comparing different iron complexes have highlighted the advantages of using citrate. For the degradation of the herbicide 2,4-D, the ferric citrate complex demonstrated the maximum degradation rate compared to ferric sulphate and oxalate (B1200264) complexes under certain conditions. conicet.gov.ar The use of iron(III) complexes like ammonium iron(III) citrate allows the photo-Fenton reaction to be carried out at pH values closer to neutrality, which is more environmentally friendly and cost-effective than processes requiring highly acidic conditions. unesp.br
The table below summarizes the findings from a study on the degradation of diclofenac using a modified solar photo-Fenton process with ammonium iron(III) citrate, illustrating the efficiency of the process under different conditions. researchgate.net
| Parameter | Condition | Result |
| pH | 5 to 8 | Degradation efficiency decreased with increasing pH. researchgate.net |
| Initial pH | 7 (no adjustment) | Diclofenac concentration below detection limit after 45 minutes of irradiation. researchgate.net |
| Total Organic Carbon (TOC) Removal | Initial pH 7, 150 minutes irradiation | 77% TOC removal. researchgate.net |
| Kinetics | Pseudo-first-order | Rate constant increased with increased ammonium iron(III) citrate and H₂O₂ concentrations. researchgate.net |
| Matrix Effect | Sewage Treatment Plant (STP) effluent (pH 7) | Lower degradation due to high carbonate and bicarbonate concentrations. researchgate.net |
| Matrix Effect with pH Adjustment | STP effluent (pH adjusted to 5) | Diclofenac concentration below detection limit after 75 minutes of irradiation. researchgate.net |
The phototransformation of pesticides in the presence of ammonium iron(III) citrate is a promising technology for the remediation of contaminated water and soil. The use of solar light as a sustainable energy source for irradiation further enhances its environmental appeal.
Theoretical and Computational Studies
Molecular Modeling and Simulation of Iron-Citrate Complexes
Molecular modeling and simulation techniques are powerful tools for investigating the complex structures and dynamics of iron-citrate species. These methods provide insights into the coordination chemistry, nuclearity (mononuclear, binuclear, or polynuclear), and the influence of environmental factors such as pH and reactant ratios on the predominant complex forms.
Recent studies employing Mössbauer and electron paramagnetic resonance (EPR) spectroscopies, coupled with computational modeling, have shed light on the speciation of iron(III) citrate (B86180) in aqueous solutions. nih.gov These investigations reveal that at an equimolar (1:1) iron to citrate ratio, polynuclear species, likely with a trinuclear structure, are the dominant form. nih.govresearchgate.net However, when citrate is in excess, a mixture of mononuclear iron species with varied coordination environments becomes prevalent. nih.govresearchgate.net Specifically, at a high citrate-to-iron ratio, fully coordinated monoiron dicitrate complexes are the major species. nih.gov The transition from polynuclear to mononuclear structures with increasing citrate concentration has also been observed via spectrophotometric methods. scienceforecastoa.com
Molecular dynamics (MD) simulations have been utilized to study the behavior of iron(III) and its hydrolysis products in aqueous solutions, providing a basis for understanding the fundamental interactions between iron ions and water molecules, a key component in the formation of citrate complexes. researchgate.netresearchgate.net These simulations, often based on ab initio and reactive force field potentials, help in elucidating the geometrical and energetic properties of hydrated iron complexes. researchgate.net
The stability of these complexes is a critical aspect explored through molecular modeling. The ability of citrate to chelate ferric ions leads to the formation of a series of stable species over a wide pH range, which is crucial for the solubilization and transport of iron in biological systems. researchgate.net
| Iron:Citrate Molar Ratio | Predominant Species | Key Observations |
|---|---|---|
| 1:1 | Polynuclear (likely trinuclear) | Favored at equimolar concentrations. |
| 1:3 | Mononuclear (e.g., dicitrate complexes) | Increasing citrate excess shifts the equilibrium towards mononuclear species. At a 1:50 ratio, monomers dominate. |
| 1:10 | ||
| 1:50 | ||
| - | The relative amount of mononuclear complexes is higher at neutral pH (7.0) compared to slightly acidic conditions (5.5). nih.gov | This is attributed to the increased coordination ability of citrate due to deprotonation at higher pH. nih.gov |
Quantum Chemical Calculations for Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, bonding, and reactivity of iron-citrate complexes. cam.ac.ukresearchgate.netresearchgate.net These computational methods allow for the determination of equilibrium structures, vibrational frequencies, and the nature of the chemical bonds between the iron center and the citrate ligand. nih.gov
For ammonium (B1175870) iron(III) citrate, the iron is in a trivalent state (Fe³⁺). wikipedia.org The citrate ion acts as a multidentate ligand, with its three carboxyl groups and the central hydroxyl group being deprotonated to coordinate with the ferric ion. wikipedia.org In the crystalline structure of one form, (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O, the deprotonated hydroxyl group and two of the carboxylate groups ligate to the ferric center, while the third carboxylate group interacts with the ammonium ion. wikipedia.orgacs.org
DFT studies can elucidate the nature of the Fe-O bonds within the complex. Bonding analyses based on quantum chemical calculations can reveal the degree of covalent and electrostatic character in these interactions. For instance, in related iron complexes, the Fe-CO bond has been shown to have significant electrostatic and covalent contributions, with pi orbital interactions playing a crucial role. nih.gov Similar analyses can be applied to the Fe-O bonds in iron-citrate complexes to understand their stability and reactivity.
Furthermore, quantum chemical calculations are instrumental in studying the redox properties of iron-citrate complexes. The redox potential of the Fe(III)/Fe(II)-citrate couple has been investigated, revealing its capacity for redox cycling. researchgate.netnih.gov These calculations can help predict the reactivity of the complex in various chemical environments.
| Parameter | Description | Reference |
|---|---|---|
| Iron Oxidation State | Trivalent (Fe³⁺) | wikipedia.org |
| Ligand | Citrate (C₆H₅O₇³⁻) | patsnap.com |
| Coordination | The deprotonated hydroxyl group and two carboxylate groups bind to the iron center. The third carboxylate group coordinates with the ammonium ion. | wikipedia.org |
| Structure | The structure of ammonium iron(III) citrate is variable. | chemicalbook.com |
Thermodynamic and Kinetic Modeling of Complex Formation
The formation of iron-citrate complexes is governed by thermodynamic and kinetic principles. Modeling these aspects provides crucial information on the stability and formation rates of different complex species under various conditions.
Thermodynamic Modeling:
Thermodynamic studies focus on determining the stability constants (log K) of iron-citrate complexes. These constants quantify the strength of the interaction between iron ions and citrate. The stability constant for the Fe-citrate complex is reported to be in the range of 11-15. researchgate.net The speciation of iron(III)-citrate is highly dependent on pH and the molar ratio of iron to citrate. researchgate.net Potentiometric titrations and spectrophotometric measurements are common experimental techniques used to determine these stability constants. cdnsciencepub.comnih.govnih.gov
Computer simulation models, using determined formation constants, can predict the predominant iron species in complex systems. nih.gov For instance, at pH values below 6 and low Fe(III) concentrations, two primary complexes between Fe(III) and citrate ions are observed. researchgate.net UV-vis spectrophotometry has been used to identify different spectrally active species at varying pH, allowing for the calculation of their stability constants. nih.gov
Kinetic Modeling:
Kinetic studies investigate the rates and mechanisms of the formation and dissociation of iron-citrate complexes. The kinetics of ligand exchange between ferric citrate and other chelating agents have been studied to understand the reaction pathways. researchgate.netacs.org
The formation of iron-citrate complexes can involve multiple steps. For example, the reaction of iron citrate with ascorbate (B8700270) involves the initial rapid formation of a mixed complex, followed by a slower reduction to Fe(II)-citrate. researchgate.netnih.gov The rate-limiting step in some reactions involving ferric citrate is the depolymerization of polynuclear species into more reactive, low molecular weight complexes. researchgate.net Kinetic models have been proposed that involve the formation of ternary complexes as intermediates in ligand exchange reactions. researchgate.net
| Parameter | Value/Description | Reference |
|---|---|---|
| Stability Constant (log K) for Fe-citrate complex | 11-15 | researchgate.net |
| Stability Constant (log β) for FeLH | 25.69 | nih.gov |
| Stability Constant (log β) for FeL₂H₂³⁻ | 48.06 | nih.gov |
| Stability Constant (log β) for FeL₂H⁴⁻ | 44.60 | nih.gov |
| Stability Constant (log β) for FeL₂⁵⁻ | 38.85 | nih.gov |
| Redox Potential (E°') for (Fe³⁺:cit/Fe²⁺:cit) couple | -0.03 V to +0.01 V | researchgate.netnih.gov |
| Kinetics of reduction to Fe(II)-citrate by ascorbate | Slow, with a rate constant (k) of approximately 3 M⁻¹s⁻¹ | researchgate.netnih.gov |
Future Research Directions and Emerging Areas
Elucidation of Undetermined Complex Structures
For a long time, ammonium (B1175870) ferric citrate (B86180) was described as a complex salt of undetermined structure. bioiron.orgfao.org This ambiguity has been a significant barrier to understanding its precise mechanism of action in various applications. However, recent research has made significant strides in clarifying its composition.
It has been reported that the primary component in both the common brown and green commercial forms of ammonium ferric citrate is a trinuclear ferric citrate complex, identified as [Fe₃(cit)₄H]⁶⁻. bioiron.orghuji.ac.il This complex features a core of three iron(III) centers bridged by four alkoxide oxygen atoms from the citrate ligands. bioiron.org The structure comprises a dinuclear subunit where two iron ions are bridged by two alkoxido oxygen atoms, and a third iron atom is connected to this subunit through single alkoxido bridges. bioiron.org
Despite this breakthrough, further research is required. The green form of ammonium ferric citrate is not pure; it is a mixture containing the trinuclear complex and a dinuclear species, [Fe₂(Hcit)₃]³⁻, in an approximate 1:1 ratio. bioiron.orghuji.ac.il The exact arrangement and interaction between these different complexes within the solid material, and how they vary with preparation methods, are still areas ripe for investigation. patsnap.comconsensus.appgoogle.com Future studies using advanced crystallographic and spectroscopic techniques are needed to fully map the structural landscape of this compound, which is crucial for predicting its reactivity and designing more effective applications. acs.orgresearchgate.net
Development of Advanced Sensing and Detection Platforms
The ability to accurately detect and quantify ammonium ferric citrate is crucial for quality control in food and pharmaceutical applications, as well as for monitoring its effects in biological research. researchgate.netnih.gov Emerging research is focused on creating highly sensitive and selective sensing platforms.
One innovative approach involves Electrical Cell-Substrate Impedance Sensing (ECIS). mdpi.com This technique monitors living cells in real-time and has been used to measure the cellular response to ammonium ferric citrate, demonstrating its potential as a biosensor for studying the effects of iron compounds on cell behavior. mdpi.com
Fluorescence-based methods are also a promising avenue. Researchers have developed fluorometric assays that utilize the quenching properties of the iron(III) ion. researchgate.netnih.gov One such system uses poly(sodium-p-styrenesulfonate)-enhanced silver nanoclusters (PSS-DPA-AgNCs) as a fluorescent probe. The Fe³⁺ from ionized ammonium ferric citrate quenches the fluorescence, allowing for its quantification with very low detection limits. researchgate.netnih.gov Another novel platform employs a Zn(II)-based coordination polymer for the fluorescence-based detection of the compound. researchgate.net These methods offer high sensitivity and potential for application in complex samples like food and medical products. researchgate.net
Sensing Platforms for Ammonium Ferric Citrate
| Sensing Technique | Principle | Key Findings | Detection Limit |
|---|---|---|---|
| Electrical Cell-Substrate Impedance Sensing (ECIS) | Measures changes in impedance of a cell monolayer upon exposure to the analyte. | Successfully monitored the effects of ammonium ferric citrate on osteoblast-like cells. mdpi.com | N/A (Measures biological effect) |
| Fluorometric Assay (Silver Nanoclusters) | Fluorescence quenching of PSS-DPA-AgNCs by Fe³⁺ ions from the citrate complex. | Excellent linear relationship between fluorescence quenching and concentration. nih.gov | 6.04 nmol·L⁻¹ nih.gov |
| Fluorescence-Based Detection (Coordination Polymer) | Utilizes a Zn(II)-based coordination polymer as a selective fluorescent sensor. | Demonstrated selectivity for ammonium ferric citrate. researchgate.net | Not Specified |
Exploration of Novel Catalytic Applications
The iron(III) center in ammonium ferric citrate makes it a candidate for catalytic applications, an area that remains largely unexplored. Acidic salts are known to catalyze organic reactions, and ammonium ferric citrate falls into this category. chemicalbook.com Its potential lies in leveraging the redox activity of the Fe³⁺/Fe²⁺ couple.
Future research could focus on its use as a catalyst in reactions such as oxidation, reduction, and C-C bond formation. The complexed nature of the iron ion, held within citrate ligands, could offer unique selectivity and reactivity compared to simple iron salts. patsnap.com For instance, its role in the photoreduction of Fe³⁺ to Fe²⁺, which is fundamental to the cyanotype (blueprint) process, demonstrates its capacity to participate in electron transfer reactions that are central to catalysis. patsnap.comacs.org Investigating its catalytic efficiency in various organic transformations could unlock new, cost-effective, and environmentally benign synthetic methodologies.
Tailoring Chemical Properties for Specific Biological System Interactions
Ammonium ferric citrate is more than just an iron supplement; it actively interacts with biological systems in complex ways. A significant area of future research is to understand and tailor these interactions for specific therapeutic or biotechnological outcomes.
Recent studies have shown that ammonium ferric citrate can induce a specific form of programmed cell death called ferroptosis in cancer cells by causing intracellular iron overload. chemsrc.commedchemexpress.comnih.gov This finding opens the door to developing it as a targeted anti-cancer agent. Research has specifically demonstrated its ability to inhibit the proliferation and invasion of non-small-cell lung carcinoma cell lines. nih.gov
Furthermore, the compound influences cellular metabolism and immune responses. It has been shown to upregulate PD-L1 expression in macrophages through the generation of reactive oxygen species, which has implications for immunotherapy. nih.gov In porcine oocytes, it regulates iron death through the NRF2 signaling pathway, affecting maturation and subsequent embryonic development. nih.gov Understanding how the structure and formulation of ammonium ferric citrate influence these pathways will be key to designing it for specific applications, from cancer therapy to reproductive technologies. nih.govebi.ac.uk
Reported Biological Effects of Ammonium Ferric Citrate
| Biological System | Observed Effect | Potential Application |
|---|---|---|
| Non-Small-Cell Lung Carcinoma Cells | Induces ferroptosis; inhibits proliferation and invasion. nih.gov | Cancer Therapy |
| Macrophages | Upregulates PD-L1 expression via reactive oxygen species. nih.gov | Immunotherapy Modulation |
| Porcine Oocytes | Regulates iron death and affects embryonic development via the NRF2 pathway. nih.gov | Assisted Reproductive Technologies |
| CHO Cells | Enhances monoclonal antibody productivity. nih.govresearchgate.net | Biomanufacturing |
Integration into Next-Generation Energy Storage Materials
An emerging and speculative area of research is the potential use of ammonium ferric citrate in energy storage technologies. The global push for better batteries and energy systems requires novel, low-cost, and environmentally friendly materials. Iron is an abundant and non-toxic element, making it an attractive component for such technologies.
While direct research is limited, the chemical properties of ammonium ferric citrate suggest its potential as a precursor for electrode materials. Iron-containing metal-organic frameworks (MOFs) are being investigated for their electrochemical properties. researchgate.net Ammonium ferric citrate could serve as a soluble and convenient source of both iron and a carbon-rich ligand (citrate) to synthesize iron-based electrode materials for lithium-ion batteries or supercapacitors. The citrate component can be pyrolyzed to form a conductive carbon matrix, while the iron is converted to iron oxides or phosphates, which are electrochemically active. The compound's involvement in redox processes like the Fenton reaction further highlights its electrochemical potential. nih.gov Future work should explore synthetic routes that transform this complex into structured materials for energy storage applications.
Design of Sustainable Biotechnological Media Components
In the biopharmaceutical industry, there is a strong drive to move away from media containing animal-derived components, such as serum, towards fully chemically defined media. nih.govresearchgate.net Ammonium ferric citrate is emerging as a key component in this transition, particularly for the culture of Chinese Hamster Ovary (CHO) cells, which are a workhorse for producing monoclonal antibodies and other therapeutic proteins. nih.govresearchgate.net
Research has identified the combination of iron and citrate as critical for maintaining continuous cell growth and enhancing protein production in animal-protein-free media. nih.gov Studies have shown that supplementing media with ammonium ferric citrate can significantly improve monoclonal antibody titers by 30-40% without negatively affecting product quality. nih.govresearchgate.net
Future research will focus on optimizing the concentration of ammonium ferric citrate and its synergy with other media components to further boost productivity and ensure process robustness. nih.govresearchgate.net Its high solubility gives it an advantage over other iron sources like iron(II) citrate, which can be slow to dissolve, a critical factor in large-scale industrial media preparation. google.com As such, it is poised to become a standard and sustainable component in next-generation bioprocesses.
Application in Sustainable CHO Cell Culture Media
| Parameter | Finding | Reference |
|---|---|---|
| Role | Critical component for cell growth and monoclonal antibody (mAb) production in animal-protein-free media. | nih.gov |
| Optimized Iron Concentration | 0.1-0.5 mM | researchgate.net |
| Optimized Citrate Concentration | 0.125-1 mM | researchgate.net |
| Effect on Productivity | Enhanced mAb productivity by 30-40%. | nih.govresearchgate.net |
| Effect on Product Quality | No significant changes observed in product quality. | nih.govresearchgate.net |
Q & A
Q. What is the chemical composition and structural characterization of citric acid ammonium iron salt?
Citric acid ammonium iron salt (ferric ammonium citrate) is a complex iron(III) salt of citric acid with variable stoichiometry depending on synthesis conditions. It exists in two primary hydrated forms:
- Green hydrated form : Contains 14.5–16% iron, ~7.5% ammonia, and ~75% citric acid, appearing as thin green crystals or granules .
- Brown hydrated form : Contains 16.5–18.5% iron, ~9% ammonia, and ~65% citric acid, forming reddish-brown scales or powder . Structural indeterminacy arises from its variable ammonia and citric acid ratios, requiring spectroscopic methods (e.g., FTIR, X-ray diffraction) for precise characterization .
Q. How can citric acid ammonium iron salt be synthesized in a laboratory setting?
A classical synthesis involves:
- Step 1 : Precipitate iron carbonate by mixing iron sulfate (FeSO₄) and sodium carbonate (Na₂CO₃) .
- Step 2 : Wash the precipitate thoroughly to remove sulfate residues.
- Step 3 : React iron carbonate with citric acid to form iron citrate.
- Step 4 : Add ammonia solution to yield the double salt (citric acid ammonium iron salt) . Critical parameters include pH control (neutral to slightly alkaline) and temperature (room temperature to 60°C) to avoid premature oxidation .
Q. What are the solubility and stability profiles of citric acid ammonium iron salt under varying conditions?
- Solubility : ~1.2 g/L in water at 20°C, with higher solubility in acidic media due to citrate ligand protonation .
- Thermal Stability : Decomposes above 170°C, with tribasic ammonium citrate showing greater stability than mono- or dibasic forms .
- pH Stability : Stable in neutral to mildly alkaline conditions; acidic environments promote iron hydrolysis, forming insoluble oxides .
Advanced Research Questions
Q. How does thermal decomposition behavior differ among ammonium citrate salts, and what mechanisms drive these differences?
Thermal Gravimetric Analysis (TGA) reveals:
- Tribasic ammonium citrate (most stable): Decomposes in a single step at ~220°C, releasing NH₃ and H₂O, leaving a carbonaceous residue .
- Dibasic and monobasic forms : Decompose at lower temperatures (170–200°C) with multi-stage mass loss due to sequential ammonia and citrate degradation . The extra protons in non-tribasic salts reduce thermal stability by weakening coordination bonds between ammonium and citrate .
Q. What advanced analytical methods are used to resolve structural ambiguities in citric acid ammonium iron salt?
- Mössbauer Spectroscopy : Identifies oxidation states (Fe³⁺) and ligand coordination geometry .
- X-ray Absorption Spectroscopy (XAS) : Maps local iron-citrate bonding environments .
- Ion Chromatography : Quantifies free ammonia and citrate to determine stoichiometry .
- Dynamic Light Scattering (DLS) : Assesses colloidal stability in aqueous solutions .
Q. How does the iron bioavailability of citric acid ammonium iron salt compare to other iron supplements in pharmacological studies?
In a comparative study of iron-deficient children:
- Ferric ammonium citrate (FAC) showed comparable hemoglobin recovery to amino acid-chelated iron but required higher doses due to lower absorption efficiency .
- Citrate enhances iron absorption by 2–3x via soluble Fe³⁺-citrate complex formation, but bioavailability remains lower than ferrous salts (e.g., FeSO₄) due to oxidation barriers . Methodological note: Bioavailability assays should control for dietary factors (e.g., ascorbic acid) that reduce Fe³⁺ to Fe²⁺ .
Q. What role does citric acid ammonium iron salt play in chemical-mechanical polishing (CMP) slurries for semiconductor processing?
In CMP slurries:
- Acts as a chelating agent to stabilize abrasive particles (e.g., silica) and prevent metal redeposition on silicon wafers .
- The ammonium ion moderates slurry pH (6–8), while citrate ligands passivate metal surfaces, reducing scratches . Critical parameters include slurry ionic strength and citrate/iron molar ratio to optimize polishing rates .
Q. How do hydration states (green vs. brown forms) influence the material’s application in experimental systems?
- Green form : Preferred in microbiological media (e.g., citrate agar) due to higher solubility and slower iron precipitation .
- Brown form : Used in spectroscopic calibration standards for its defined iron content (18.5%) and reduced hygroscopicity . Hydration state impacts reactivity in redox assays; the green form’s lower iron content may reduce catalytic interference .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
